10-Bromo-1-decene
Description
Structure
3D Structure
Properties
IUPAC Name |
10-bromodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPJOMYWVYPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337553 | |
| Record name | 10-Bromo-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62871-09-4 | |
| Record name | 10-Bromo-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Bromo-1-decene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-1-decene is a bifunctional organobromine compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for selective chemical transformations at either end of the ten-carbon chain. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceutical ingredients and specialty polymers.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental considerations, and key applications relevant to research and drug development.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is a colorless to pale yellow transparent liquid at room temperature.[2]
Data Presentation
A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Br | [3] |
| Molecular Weight | 219.16 g/mol | [3] |
| Density | 1.092 g/mL at 25 °C | |
| Boiling Point | 50 °C at 0.3 mmHg | |
| Melting Point | Not available (liquid at room temperature) | [4] |
| Refractive Index (n20/D) | 1.4660 | |
| Flash Point | 96.67 °C (206.0 °F) - closed cup | |
| Solubility | Immiscible with water; soluble in organic solvents. | [5] |
Experimental Protocols & Considerations
The accurate determination of physicochemical properties is fundamental to the characterization of any chemical substance. While specific experimental reports for this compound are not extensively detailed in publicly available literature, the methodologies for analogous haloalkanes are well-established.
Boiling Point Determination: The boiling point of this compound is typically determined under reduced pressure to prevent decomposition at higher temperatures. A standard method involves vacuum distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured at a specific, controlled pressure.
Density Measurement: The density of liquid this compound can be determined using a pycnometer or a digital density meter.[6] The measurement should be conducted at a constant, recorded temperature, as density is temperature-dependent.
Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index of the liquid. This property is also temperature-dependent and is typically reported at 20 °C using the sodium D-line (589 nm).
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the vinyl protons of the terminal alkene and the methylene (B1212753) protons adjacent to the bromine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C=C double bond (around 1640 cm⁻¹) and the C-Br bond (in the fingerprint region).[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Grignard Reagent Formation
The primary alkyl bromide can readily react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 9-decenylmagnesium bromide.[1] This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.[1]
Caption: Formation of 9-Decenylmagnesium bromide.
Reactions of the Alkene
The terminal double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation.[1] This allows for the introduction of new functional groups at the other end of the carbon chain.
Applications in Drug Development and Material Science
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functionalized polymers.[1][7] Its ability to act as a linker molecule, connecting different molecular fragments, makes it valuable in the construction of complex bioactive molecules and novel materials.[8] For example, it can be used to synthesize long-chain functionalized molecules that can be incorporated into drug delivery systems or used to modify the surface properties of materials.[7][8]
Synthesis Workflow
The most common laboratory synthesis of this compound involves the bromination of 9-decen-1-ol (B78377) using a suitable brominating agent such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide.[2]
Caption: General synthesis workflow for this compound.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its physicochemical properties and reactivity is essential for its effective utilization in the laboratory. This guide provides a foundational understanding of these core aspects to aid researchers and scientists in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 62871-09-4 [m.chemicalbook.com]
- 3. This compound | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. organicmystery.com [organicmystery.com]
- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 7. innospk.com [innospk.com]
- 8. gmchemic.com [gmchemic.com]
Synthesis of 10-Bromo-1-decene from 9-decen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 10-bromo-1-decene from 9-decen-1-ol (B78377), a key transformation for introducing a terminal bromoalkene functionality. This versatile building block is valuable in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Two primary and effective methods for this conversion will be discussed in detail: the Appel reaction, utilizing triphenylphosphine (B44618) and carbon tetrabromide, and bromination using phosphorus tribromide.
Method 1: The Appel Reaction
The Appel reaction is a highly efficient method for converting primary and secondary alcohols to the corresponding alkyl halides under mild conditions. This reaction typically proceeds with high yields and is compatible with a wide range of functional groups, including the terminal alkene present in the substrate.
Reaction Scheme:
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 9-decen-1-ol | 1.0 eq (64.1 mmol) | |
| Triphenylphosphine (PPh₃) | 1.3 eq (83.1 mmol) | |
| Carbon Tetrabromide (CBr₄) | 1.3 eq (83.2 mmol) | |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 15 hours | |
| Product | ||
| This compound | Colorless transparent liquid | |
| Yield | 100% (14.0 g) | |
| Purification | Silica (B1680970) gel column chromatography (Hexane eluent) |
Experimental Protocol
-
Reaction Setup: To a round bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Sequentially add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour while stirring. Continue stirring for an additional 14 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography using hexane (B92381) as the eluent.
-
Product Isolation: Remove the solvent from the collected fractions under vacuum to yield this compound (14.0 g, 63.9 mmol, 100% yield) as a colorless transparent liquid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound via the Appel reaction.
Method 2: Bromination with Phosphorus Tribromide (PBr₃)
The use of phosphorus tribromide is a classic and widely employed method for the conversion of primary alcohols to alkyl bromides. The reaction generally proceeds via an Sₙ2 mechanism.[1][2] While a specific detailed protocol for 9-decen-1-ol with reported yield was not found in the initial search, a general procedure can be adapted for this substrate.
Reaction Scheme:
Quantitative Data (General Procedure)
| Parameter | Value | Reference |
| Reactants | ||
| 9-decen-1-ol | 1.0 eq | |
| Phosphorus Tribromide (PBr₃) | ~0.4 eq (a slight excess of PBr₃ is often used) | |
| Solvent | Dichloromethane (or neat) | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | Typically 1-3 hours | [3] |
| Purification | Aqueous work-up followed by distillation or chromatography | [3] |
General Experimental Protocol (Adapted)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 9-decen-1-ol and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide dropwise to the cooled solution via the dropping funnel. It is crucial to add the PBr₃ to the alcohol solution and not the reverse to avoid a runaway reaction.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over ice water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Safety and Handling
-
Carbon Tetrabromide (CBr₄): Toxic and should be handled in a well-ventilated fume hood.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood and under anhydrous conditions.
-
Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment and work in a fume hood.
Conclusion
Both the Appel reaction and bromination with phosphorus tribromide are effective methods for the synthesis of this compound from 9-decen-1-ol. The Appel reaction, as documented, provides a near-quantitative yield under mild conditions, making it an excellent choice for this transformation. The PBr₃ method is a reliable alternative, though careful control of the reaction conditions is necessary to ensure a safe and efficient reaction. The choice of method may depend on the availability of reagents, desired scale, and the specific requirements of the subsequent synthetic steps.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
10-Bromo-1-decene CAS number and molecular weight
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-Bromo-1-decene (CAS No: 62871-09-4), a bifunctional linear hydrocarbon widely utilized as a precursor in organic synthesis. This document details its chemical and physical properties, provides validated experimental protocols for its synthesis, and outlines its application in forming organometallic reagents for subsequent carbon-carbon bond-forming reactions. Spectroscopic data are provided for analytical verification. The information herein is intended to support researchers in the effective application of this versatile chemical intermediate.
Chemical Identity and Properties
This compound is an organobromine compound featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for selective chemical transformations at either functional group, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 62871-09-4 | |
| Molecular Formula | C₁₀H₁₉Br | [3] |
| Molecular Weight | 219.16 g/mol | [3] |
| Appearance | Colorless to pale yellow transparent liquid | [4] |
| Density | 1.092 g/mL at 25 °C | [4] |
| Boiling Point | 50 °C at 0.3 mmHg | [4] |
| Refractive Index (n²⁰/D) | 1.4660 | [4] |
| Flash Point | 97 °C (206 °F) |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of this compound's identity and purity. The following tables summarize the expected spectral features.
Table 1.2.1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | ~5.8 | Alkene CH |
| ~4.9-5.0 | Alkene CH₂ | |
| ~3.4 | CH₂ adjacent to Br | |
| ~2.0 | Allylic CH₂ | |
| ~1.8 | CH₂ adjacent to CH₂Br | |
| ~1.3-1.4 | Bulk methylene (B1212753) (CH₂)n chain | |
| ¹³C NMR | ~139 | Alkene CH |
| ~114 | Alkene CH₂ | |
| ~34 | Carbon adjacent to Br | |
| ~33 | Allylic Carbon | |
| ~28-29 | Bulk methylene (CH₂)n carbons |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.
Table 1.2.2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3075 | =C-H | Stretching |
| ~2925, ~2850 | C-H (alkane) | Stretching |
| ~1640 | C=C | Stretching |
| ~990, ~910 | =C-H | Out-of-plane bending (wag) |
| ~640 | C-Br | Stretching |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Grignard reaction, a common application.
Synthesis of this compound from 9-Decen-1-ol (B78377)
This protocol describes the bromination of 9-decen-1-ol using triphenylphosphine (B44618) and carbon tetrabromide, a variation of the Appel reaction.[4]
Methodology:
-
To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (B109758) (300 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
With stirring, add triphenylphosphine (21.8 g, 83.1 mmol) followed by carbon tetrabromide (27.6 g, 83.2 mmol).
-
Allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.
-
Continue stirring at room temperature for 14 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography, eluting with hexane.
-
Remove the solvent from the collected fractions under vacuum to yield this compound as a colorless, transparent liquid.
Caption: Synthesis of this compound via the Appel reaction.
Application: Grignard Reagent Formation and Reaction
This compound is an excellent substrate for the formation of its corresponding Grignard reagent, 9-decenylmagnesium bromide. This organometallic intermediate can then be used in nucleophilic addition reactions, for instance, in the synthesis of (R)-tridec-12-en-2-ol.
Methodology: This protocol is a representative procedure for Grignard reagent formation and subsequent reaction with an epoxide.
Part A: Preparation of 9-Decenylmagnesium Bromide
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.1 eq.) in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium. Initiation may be required (e.g., gentle warming, addition of an iodine crystal).
-
Once the exothermic reaction begins, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
Part B: Reaction with Propylene Oxide
-
Cool the freshly prepared Grignard reagent solution to 0 °C.
-
Slowly add a solution of (R)-propylene oxide (1.0 eq.) in the anhydrous solvent to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol, (R)-tridec-12-en-2-ol, by column chromatography.
Caption: Reaction pathway for the synthesis of a secondary alcohol.
Conclusion
This compound serves as a fundamental and versatile intermediate in synthetic chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for constructing more complex molecular architectures. The protocols and data provided in this guide are intended to facilitate its effective use in research and development settings.
References
A Technical Guide to the Solubility of 10-Bromo-1-decene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 10-Bromo-1-decene, a versatile haloalkene intermediate used in a variety of synthetic applications, including the development of novel polymers and pharmaceutical agents.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating products.
Given the absence of extensive published quantitative solubility data, this document presents a predictive analysis based on established chemical principles. Furthermore, it provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents, equipping researchers with the necessary tools for their specific applications.
Predicted Solubility of this compound
The principle of "like dissolves like" is the primary predictor of solubility.[2] this compound (C₁₀H₁₉Br) possesses a long, non-polar ten-carbon chain and a weakly polar carbon-bromine bond. This structure dictates that it will be most soluble in non-polar or weakly polar organic solvents, where the intermolecular forces (primarily London dispersion forces) are similar to its own.[3][4] Conversely, it is expected to have very low solubility in highly polar solvents like water, as it cannot form the strong hydrogen bonds necessary to dissolve effectively.[1][5]
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by solvent type.
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The non-polar hydrocarbon chain of this compound interacts favorably with the non-polar aliphatic solvents through similar van der Waals forces.[3] |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and strong van der Waals interactions promote complete miscibility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | The presence of a halogen atom and overall low polarity create a highly compatible solvent environment.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble / Miscible | These solvents have low to moderate polarity and can effectively solvate the alkyl halide.[5] |
| Esters | Ethyl Acetate (B1210297) | Highly Soluble | Ethyl acetate is a moderately polar solvent that can effectively dissolve other moderately polar and non-polar compounds. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent; while solubility is expected to be good, it may be slightly less than in non-polar solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The polarity of the hydroxyl group in alcohols makes them less compatible with the long non-polar chain of this compound. Solubility is expected to decrease as the alcohol's carbon chain shortens (Isopropanol > Ethanol > Methanol). |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble | The high polarity of these solvents makes them poor solvents for largely non-polar molecules like this compound. |
| Polar Protic | Water | Insoluble / Sparingly Soluble | This compound is unable to disrupt the strong hydrogen bonding network of water, leading to very low solubility.[3][6][5] |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[7][8] This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Glass vials with screw caps (B75204) or sealed ampoules
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE) and syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Internal standard (for chromatographic analysis)
Procedure:
-
Preparation of the Saturated Solution:
-
Add a known volume of the selected organic solvent to several glass vials.
-
Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a visible, separate liquid phase of the solute after vigorous mixing.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[9]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the incubator for several hours to allow the undissolved solute to separate completely.
-
Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe.
-
Immediately filter the sample using a syringe filter suitable for the organic solvent to remove any microscopic undissolved droplets.
-
Accurately dilute the filtered sample with the pure solvent in a volumetric flask to a concentration that falls within the calibrated range of the analytical instrument. If using an internal standard for GC or HPLC, it should be added at this stage.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the calibration standards and the prepared sample using the chosen analytical method (e.g., GC-FID).
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. quora.com [quora.com]
Technical Guide: Physicochemical Properties of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point and density of 10-Bromo-1-decene (CAS No. 62871-09-4), a versatile building block in organic synthesis. The information is curated for professionals in research and drug development who require precise data for experimental design and process scale-up.
Core Physicochemical Data
The boiling point and density of this compound are critical parameters for its handling, purification, and application in synthetic chemistry. The following tables summarize the key quantitative data available in the literature.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure | Reference |
| 50 | 0.3 mmHg | [1][2][3][4] |
| 50 | 0.4 hPa | [4] |
| 239.3 | 760 mmHg | [5] |
Note: 0.3 mmHg is approximately equal to 0.4 hPa. The boiling point at 760 mmHg is likely a calculated value.
Table 2: Density of this compound
| Density | Temperature (°C) | Reference |
| 1.092 g/mL | 25 | [1][2][3][6] |
| 1.092 g/cm³ | Not Specified | |
| 1.085 g/cm³ | Not Specified | [5] |
Note: 1 g/mL is equivalent to 1 g/cm³.
Experimental Protocols
While specific experimental procedures for the determination of the boiling point and density of this compound are not detailed in the reviewed literature, this section provides a general methodology for these measurements and a detailed protocol for its synthesis.
Synthesis of this compound from 9-Decen-1-ol (B78377)
A common method for the synthesis of this compound involves the bromination of 9-decen-1-ol.[2][3] A detailed experimental procedure is as follows:
-
Reaction Setup: To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (B109758) (300 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Subsequently, add triphenylphosphine (B44618) (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour and continue stirring for 14 hours.
-
Purification: After the reaction is complete, purify the product by silica (B1680970) gel column chromatography using hexane (B92381) as the eluent.
-
Product Isolation: Remove the solvent under vacuum to yield this compound as a colorless transparent liquid (14.0 g, 63.9 mmol, 100% yield). The spectral data of the obtained product should be in agreement with the commercially available standard.[2]
General Methodology for Boiling Point Determination at Reduced Pressure
The boiling point of a liquid at reduced pressure is typically determined using vacuum distillation.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to measure the pressure.
-
Sample Preparation: Place the liquid sample (this compound) in the distilling flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Evacuation: Gradually evacuate the apparatus to the desired pressure (e.g., 0.3 mmHg).
-
Heating: Gently heat the distilling flask.
-
Data Recording: Record the temperature at which the liquid boils and condenses in the condenser. This temperature is the boiling point at the recorded pressure.
General Methodology for Density Measurement
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Calibration: Calibrate the pycnometer with a liquid of known density, typically deionized water, at a specific temperature (e.g., 25 °C).
-
Sample Measurement: Fill the pycnometer with the sample liquid (this compound) and measure its mass at the same temperature.
-
Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Visualizations
The following diagrams illustrate the synthesis workflow and a logical representation of factors influencing the physical properties of this compound.
References
- 1. This compound 97 62871-09-4 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 62871-09-4 | 1300-9-X4 | MDL MFCD00078660 | 10-Bromodec-1-ene | SynQuest Laboratories [synquestlabs.com]
- 5. This compound CAS#: 62871-09-4 [m.chemicalbook.com]
- 6. This compound | CAS#:62871-09-4 | Chemsrc [chemsrc.com]
IUPAC name and SMILES string for 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Bromo-1-decene, a versatile bifunctional molecule utilized in various fields of organic synthesis. It serves as a key building block for introducing a C10 alkenyl chain in the development of novel molecules, including pharmaceutical intermediates and specialized polymers.
Chemical Identifiers
-
IUPAC Name: 10-bromodec-1-ene[1]
-
SMILES String: C=CCCCCCCCCBr[1]
-
CAS Number: 62871-09-4[1]
-
Molecular Weight: 219.16 g/mol
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. This information is critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless, clear liquid | [2][3] |
| Density | 1.092 g/mL at 25 °C | |
| Boiling Point | 50 °C at 0.3 mmHg | |
| Flash Point | 96.67 °C (206.0 °F) - closed cup | |
| Refractive Index | n20/D 1.4660 | |
| Purity (Assay) | ≥97% | [2] |
Synthesis and Reactivity
This compound is a valuable intermediate due to its two reactive sites: the terminal alkene and the primary alkyl bromide. This allows for orthogonal chemical modifications, making it a popular reagent in multi-step syntheses.
General Synthesis Pathway
The most common laboratory synthesis of this compound involves the bromination of the corresponding alcohol, 9-decen-1-ol (B78377). A prevalent method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Experimental Protocol: Synthesis from 9-decen-1-ol
The following protocol is a detailed methodology for the synthesis of this compound.[3]
-
Preparation: To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Reagents: Subsequently, add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature over one hour. Continue stirring for an additional 14 hours.
-
Purification: After the reaction is complete, purify the crude product by silica gel column chromatography, using hexane (B92381) as the eluent.
-
Isolation: Remove the solvent under vacuum to yield this compound as a colorless, transparent liquid (Expected yield: ~100%).
Key Reactions
This compound can be used to synthesize a variety of compounds, including:
-
4′-(9-decenyloxy) biphenyl-4-carboxylic acid methyl ester.
-
9-decenylmagnesium bromide, which can then be used in the preparation of other molecules like (R)-tridec-12-en-2-ol.
-
It can also undergo a reduction reaction with reagents such as 2-propylbenzo[d][2][4]dioxaborole (PBD) and Bu₃SnH to yield 1-decene.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable building block in several areas:
-
Pharmaceutical Intermediates: It serves as a precursor for synthesizing complex molecules in drug discovery, where its long alkyl chain can be used to modulate lipophilicity.[2]
-
Polymer Chemistry: The terminal alkene can participate in polymerization reactions, leading to the creation of polymers with unique properties.[2]
-
Surface Chemistry: It is used to modify material surfaces to improve properties like adhesion and compatibility, which is valuable in the development of coatings and electronics.[2]
-
Organic Synthesis: It is widely used as a versatile reagent for introducing a brominated C10 chain in the synthesis of novel organic compounds.[2]
Safety and Handling
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements: Avoid breathing fumes/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[1]
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment away from strong oxidizing agents.[2][3]
References
An In-depth Technical Guide to 10-Bromo-1-decene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-1-decene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a key intermediate in the synthesis of a wide range of compounds, from specialty polymers to complex pharmaceutical intermediates. This guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed synthetic protocols, and significant applications relevant to research and drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development as well as for larger-scale manufacturing. Purity levels are typically high, with most suppliers offering grades of 95% or greater. Pricing varies depending on the supplier, quantity, and purity.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Available Purities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | A major global supplier with extensive technical data available. |
| Fluorochem | 97% | Offers various pack sizes for research and bulk quantities. |
| TCI America | >95.0% (GC) | Provides detailed specifications and analytical data. |
| Oakwood Chemical | 97% | A reliable source for a wide range of organic building blocks. |
| GM CHEMICAL | ≥97.0% (GC) | Offers industrial scale quantities. |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its effective use in experimental design and for the characterization of its reaction products.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 62871-09-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₉Br | --INVALID-LINK-- |
| Molecular Weight | 219.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 50 °C at 0.3 mmHg | --INVALID-LINK-- |
| Density | 1.092 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.4660 | --INVALID-LINK-- |
| Purity (typical) | ≥95-97% (GC) | --INVALID-LINK--, --INVALID-LINK-- |
| ¹H NMR | Conforms to structure | Available through spectral databases |
| ¹³C NMR | Conforms to structure | Available through spectral databases |
| IR Spectroscopy | Characteristic peaks for C=C and C-Br | Available through spectral databases |
| Mass Spectrometry | M/z consistent with C₁₀H₁₉Br | Available through spectral databases |
Experimental Protocols
Synthesis of this compound from 9-Decen-1-ol (B78377)
A common and efficient method for the preparation of this compound is the bromination of the corresponding alcohol, 9-decen-1-ol, using a phosphorus tribromide (PBr₃) or a carbon tetrabromide/triphenylphosphine (B44618) system. The latter is presented here.
Materials:
-
9-Decen-1-ol
-
Dichloromethane (DCM), anhydrous
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 9-decen-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add triphenylphosphine (1.3 eq) and carbon tetrabromide (1.3 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with hexane to afford this compound as a colorless liquid.
Synthesis of (R)-tridec-12-en-2-ol via Grignard Reagent of this compound
This compound is a key precursor for the synthesis of (R)-tridec-12-en-2-ol, a building block for certain natural products. This synthesis involves the formation of a Grignard reagent followed by its reaction with propylene (B89431) oxide.
Materials:
-
This compound
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount)
-
(R)-Propylene oxide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), place activated magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to cover the magnesium.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium suspension and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (9-decenylmagnesium bromide).
-
-
Reaction with Propylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of (R)-propylene oxide (1.1 eq) in anhydrous THF to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-tridec-12-en-2-ol.
-
Applications in Drug Development and Organic Synthesis
The dual functionality of this compound makes it a highly valuable tool in the synthesis of complex molecules, particularly in the field of drug development where it can be used as a versatile linker.
Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)
In the design of ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody. This compound can serve as a precursor to more complex heterobifunctional linkers. The terminal alkene can be functionalized to attach to the payload, while the alkyl bromide can be converted to another functional group (e.g., an amine or a thiol) for conjugation to the antibody.
Caption: High-level workflow for the role of a this compound derived linker in ADC assembly.
Synthetic Pathway to a Natural Product Precursor
The synthesis of (R)-tridec-12-en-2-ol from this compound is a key step in the total synthesis of various natural products. The workflow diagram below illustrates this multi-step synthetic transformation.
Caption: Synthetic workflow for (R)-tridec-12-en-2-ol from this compound.
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in organic synthesis and drug development. Its bifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for researchers and scientists. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to stimulate further innovation in its application.
An In-depth Technical Guide to the Safety and Handling of 10-Bromo-1-decene
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 10-Bromo-1-decene (CAS No: 62871-09-4), a versatile reagent used in organic synthesis for pharmaceuticals, electronics, and fine chemicals.[1] Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[2] The Globally Harmonized System (GHS) classification is summarized below.
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |
GHS Label Elements:
Precautionary Statements (Selected): [2][3][4]
-
P261: Avoid breathing vapors or mist.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉Br | [1][2] |
| Molecular Weight | 219.16 g/mol | [1][2] |
| Appearance | Colorless to light yellow transparent liquid | [1][5] |
| Boiling Point | 238 °C @ 760 mmHg 50 °C @ 0.3 mmHg | [5] [1] |
| Melting Point | -29.6 °C | [5] |
| Flash Point | 94 - 97 °C (closed cup) | [1][5] |
| Density | 1.092 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4660 | [6] |
| InChI Key | JVVPJOMYWVYPOF-UHFFFAOYSA-N | |
| CAS Number | 62871-09-4 | [1][2][3] |
Experimental Protocols: Handling, Storage, and Disposal
Protocol for Safe Handling
All work involving this compound should be performed with appropriate engineering controls and personal protective equipment to minimize exposure.
Methodology:
-
Engineering Controls: All handling, transfers, and reactions should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: Chemical splash goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[5][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[9][10]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[10]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe vapors or mists.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][9] Do not eat, drink, or smoke in the work area.[7]
Protocol for Safe Storage
Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.
Methodology:
-
Container: Keep the compound in its original, tightly closed container.[5][7]
-
Atmosphere: Due to its air sensitivity, store this compound under an inert atmosphere, such as nitrogen or argon.[1][7]
-
Location: Store in a cool, dry, and well-ventilated area.[7] Large containers (>1 L) should be stored below eye level.[11]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5][9]
Protocol for Waste Disposal
Waste must be handled as hazardous material in accordance with institutional and national regulations.
Methodology:
-
Collection: Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled hazardous waste container.[5][9]
-
Segregation: As a halogenated hydrocarbon, keep its waste stream separate from non-halogenated solvent waste to potentially reduce disposal costs.[12]
-
Disposal: Dispose of the waste through an approved and licensed waste disposal contractor.[5] Do not dispose of it into the environment or down the drain.[5][9]
Emergency and First-Aid Protocols
Immediate and appropriate action is required in the event of an exposure.
Protocol for First-Aid Measures
Methodology:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[5] Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Protocol for Fire-Fighting
Methodology:
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[3] Alcohol-resistant foam is also effective.[7]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[5][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Protocol for Accidental Release
Methodology:
-
Evacuation & Isolation: Immediately evacuate unnecessary personnel from the spill area.[3][9] Isolate the hazard area.
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection, gloves, and eye/face protection.[3][7]
-
Containment: Stop the leak if it is safe to do so. Prevent the spill from entering drains or waterways.[7][9]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, dry chemical absorbent).[7][12]
-
Collection: Collect the absorbed material and spilled chemical into a suitable, closed container for hazardous waste disposal.[7][9]
-
Decontamination: Clean the spill area thoroughly.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. 10-溴-1-癸烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Navigating the Hazard Profile of 10-Bromo-1-decene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for 10-Bromo-1-decene (CAS No. 62871-09-4). The information herein is curated to assist researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this chemical compound. This guide details its GHS classification, summarizes key physicochemical data, and outlines the standardized experimental methodologies used to determine its hazard profile.
GHS Hazard Classification and Physicochemical Properties
This compound is classified under the GHS with a "Warning" signal word and the GHS07 pictogram, indicating that it can cause less serious health effects.[1][2][3] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][4]
A summary of the GHS hazard information and key quantitative data for this compound is presented in the tables below.
Table 1: GHS Hazard Statement Summary for this compound
| GHS Classification Element | Code | Statement | Source(s) |
| Signal Word | - | Warning | [1][2][3] |
| Pictogram | GHS07 | Exclamation Mark | [2] |
| Hazard Statements | H315 | Causes skin irritation | [1][2][4] |
| H319 | Causes serious eye irritation | [1][2][4] | |
| H335 | May cause respiratory irritation | [1][2][4] | |
| Hazard Classes | Skin Irrit. 2 | Skin Irritation, Category 2 | [1][2] |
| Eye Irrit. 2 | Serious Eye Damage/Eye Irritation, Category 2 | [1][2] | |
| STOT SE 3 | Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation) | [1][2] |
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C10H19Br | [1][5] |
| Molecular Weight | 219.16 g/mol | [1][5] |
| Appearance | Colorless transparent liquid | [5] |
| Boiling Point | 50 °C at 0.3 mmHg | [2][5][6] |
| Density | 1.092 g/mL at 25 °C | [2][5][6] |
| Flash Point | 96.67 °C (206.0 °F) - closed cup | [2][3] |
| Refractive Index | n20/D 1.4660 | [2] |
Experimental Protocols for Hazard Determination
The GHS classification of this compound is based on data derived from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). These protocols are designed to ensure data quality and reproducibility.
Skin Irritation Testing
The determination of skin irritation potential (H315) is typically conducted following guidelines such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[7][8][9]
-
In Vivo Methodology (OECD TG 404): This method involves applying a single dose of the test substance to a small area of the skin of an animal, typically an albino rabbit.[7][10] The exposure duration is generally up to 4 hours.[7] The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[7] A substance is classified as a skin irritant (Category 2) if it produces reversible skin damage, with mean scores for erythema or edema at or above a certain threshold in at least 2 of 3 tested animals.[5][11]
-
In Vitro Methodology (OECD TG 439): To reduce animal testing, in vitro methods using a reconstructed human epidermis (RhE) model are increasingly used.[8][9] The test chemical is applied topically to the tissue model.[9] Skin irritation potential is assessed by measuring cell viability after exposure, typically using an MTT assay.[9] A chemical is identified as an irritant (UN GHS Category 2) if the tissue viability is reduced below a defined threshold (≤ 50%).[8][9]
Eye Irritation Testing
The potential for a substance to cause serious eye irritation (H319) is assessed using protocols like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[2][6]
-
In Vivo Methodology (OECD TG 405): This guideline involves the application of a single dose of the substance to the eye of an experimental animal, again, typically an albino rabbit.[2][12] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[2][6] For a Category 2 classification ("irritating"), the substance must produce reversible changes in the eye, such as corneal opacity, iritis, or conjunctival redness and swelling, that are fully reversible within a 21-day observation period.[1][13][14]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
The classification for respiratory irritation (H335, STOT SE Category 3) is based on a combination of evidence, as there is no single, universally accepted animal model for this specific endpoint.[15]
-
Methodology: Classification is primarily based on reliable evidence from human experience (e.g., occupational exposure data) showing transient irritant effects on the respiratory tract.[16] Animal data from studies such as acute inhalation toxicity tests (OECD Test Guideline 436 ) can also be used.[17] Observations in these studies may include signs of respiratory tract irritation like labored breathing or histopathological evidence of irritation.[16][17] Expert judgment is used to weigh all available evidence.[16]
GHS Classification Workflow Visualization
The following diagram illustrates the logical workflow for the GHS classification of a chemical substance based on its intrinsic hazardous properties.
Caption: GHS classification workflow for this compound.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. Test No. 467: Defined Approaches for Serious Eye Damage and Eye Irritation | OECD [oecd.org]
- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. senzagen.com [senzagen.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 13. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. schc.org [schc.org]
- 16. schc.org [schc.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safeguarding Stability: A Technical Guide to the Storage of 10-Bromo-1-decene
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions required to ensure the stability and purity of 10-Bromo-1-decene, a critical intermediate in pharmaceutical and materials science research. Geared towards researchers, scientists, and professionals in drug development, this document outlines the key factors influencing its degradation and provides detailed protocols for stability assessment.
Core Storage Recommendations
To maintain the integrity of this compound, it is imperative to adhere to specific storage protocols. The primary recommendation is to store the compound in a cool, dry, and dark environment within a tightly sealed container.[1][2] Several sources advocate for the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3] While refrigeration is generally advised, a "freezer-free environment" is also mentioned, suggesting that a controlled cool temperature is preferable to freezing, which may affect the compound's physical state.[3]
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, controlled temperature (e.g., 2-8°C). Avoid freezing. | To slow down potential degradation reactions.[3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon). | To prevent oxidation of the terminal double bond.[3] |
| Light | Store in the dark or in an amber-colored container. | To prevent photolytic decomposition initiated by UV light. |
| Moisture | Tightly sealed container in a dry environment. | To prevent hydrolysis of the alkyl bromide. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To prevent unwanted chemical reactions.[3] |
Potential Degradation Pathways
The bifunctional nature of this compound, containing both a terminal alkene and a primary alkyl bromide, makes it susceptible to several degradation pathways. Understanding these pathways is crucial for developing effective stabilization strategies.
Oxidative Degradation
The terminal double bond is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of various oxidation products, including epoxides, aldehydes, ketones, and carboxylic acids. Ozonolysis, a reaction with ozone, can cleave the double bond to yield nonanal (B32974) and formaldehyde.[4]
Hydrolysis
The primary alkyl bromide can undergo nucleophilic substitution by water (hydrolysis), although this reaction is generally slow for primary alkyl bromides at neutral pH. The presence of basic impurities can accelerate this process, leading to the formation of 9-decen-1-ol (B78377) and hydrobromic acid.
Photolytic Decomposition
Alkyl bromides are known to be sensitive to ultraviolet (UV) light.[5] Absorption of UV radiation can lead to the homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a decenyl radical. These highly reactive radicals can then initiate a cascade of further reactions, including polymerization and the formation of various byproducts.
Diagram 1: Key Degradation Pathways for this compound
Caption: Major degradation routes for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under various conditions, a well-defined experimental protocol is necessary. The following methodologies, adapted from general guidelines for stability testing of chemical reagents, can be employed.
Sample Preparation and Storage
-
Aliquotting: Upon receipt, divide the bulk sample of this compound into smaller, single-use aliquots in amber glass vials.
-
Inerting: Before sealing, flush each vial with a stream of dry nitrogen or argon gas for approximately 1-2 minutes to displace any air.
-
Sealing: Tightly seal the vials with appropriate caps (B75204) containing a chemically resistant septum or liner.
-
Storage Conditions: Store the aliquots under a range of controlled conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature, exposure to fluorescent light, etc.).
Analytical Methods for Purity Assessment
The purity of this compound should be monitored over time using validated, stability-indicating analytical methods.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a highly sensitive technique for separating and identifying volatile compounds. It can be used to quantify the parent compound and detect the formation of volatile degradation products.
-
Methodology:
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane).
-
Develop a GC method with a suitable temperature program to achieve good separation of the parent peak from any potential impurities. A non-polar or medium-polarity capillary column is typically suitable.
-
Analyze an initial sample (time-zero) to establish the initial purity profile.
-
At predetermined time points, withdraw an aliquot from each storage condition, prepare a sample, and analyze it using the established GC-MS method.
-
Assess stability by monitoring the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of the sample.
-
Methodology:
-
Dissolve a precisely weighed amount of the this compound sample and a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the characteristic signals of this compound (e.g., the terminal vinyl protons) relative to the signal of the internal standard.
-
Repeat this measurement at subsequent time points for samples from each storage condition.
-
Calculate the percentage of degradation by comparing the relative integration values over time.
-
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, the degradation of this valuable chemical intermediate can be minimized. Regular monitoring of purity using robust analytical techniques such as GC-MS and NMR is essential to ensure its quality over time. The implementation of a systematic stability testing protocol will provide researchers with the confidence needed to obtain reliable and reproducible results in their scientific endeavors.
References
The Discovery and Synthesis of 10-Bromo-1-decene: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-1-decene is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This structure allows for orthogonal functionalization, making it a versatile building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.[1] The terminal double bond is amenable to a variety of transformations, including polymerization, metathesis, and hydroboration, while the bromo- functionality is a useful handle for nucleophilic substitution and organometallic coupling reactions. This technical guide provides a comprehensive review of the discovery and synthesis of this compound, with a focus on detailed experimental protocols and comparative data.
Discovery
While a singular, seminal "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis is rooted in well-established methodologies for the conversion of alcohols to alkyl bromides. The primary precursor for its synthesis is 9-decen-1-ol (B78377). The common methods for this transformation, the Appel reaction and the use of phosphorus tribromide, were developed and refined over the mid to late 20th century. The application of these methods to ω-alkenols like 9-decen-1-ol would have been a logical extension of this existing chemistry. Therefore, the "discovery" of this compound can be seen as an outcome of the broader development of synthetic organic chemistry rather than a targeted discovery of a novel compound.
Synthetic Methodologies
The two predominant methods for the synthesis of this compound from 9-decen-1-ol are the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, and direct bromination with phosphorus tribromide.
Appel-Type Reaction with Triphenylphosphine and Carbon Tetrabromide
This method is a reliable and high-yielding route to this compound. The reaction proceeds via the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrabromide, which then activates the alcohol for nucleophilic attack by the bromide ion.
Reaction Pathway:
Caption: Synthetic pathway for this compound via the Appel reaction.
Detailed Experimental Protocol: [2]
-
Materials:
-
9-decen-1-ol (10.0 g, 64.1 mmol)
-
Dichloromethane (B109758) (300 mL)
-
Triphenylphosphine (21.8 g, 83.1 mmol)
-
Carbon tetrabromide (27.6 g, 83.2 mmol)
-
Hexane (B92381) (for column chromatography)
-
-
Procedure:
-
To a round bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triphenylphosphine (21.8 g, 83.1 mmol) and carbon tetrabromide (27.6 g, 83.2 mmol) to the cooled mixture.
-
Allow the reaction mixture to slowly warm to room temperature over a period of 1 hour.
-
Continue stirring for 14 hours at room temperature.
-
Upon completion of the reaction, purify the mixture by silica gel column chromatography using hexane as the eluent.
-
Remove the solvent under vacuum to yield the final product.
-
-
Yield: 14.0 g (63.9 mmol), 100% as a colorless transparent liquid.[2]
Bromination with Phosphorus Tribromide (PBr₃)
This is another common and effective method for converting primary alcohols to alkyl bromides. The reaction involves the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.[3][4]
Reaction Pathway:
Caption: Synthesis of this compound using Phosphorus Tribromide.
Detailed Experimental Protocol (General Procedure for Primary Alcohols):
While a specific detailed protocol for this compound was not found in the surveyed literature, a general procedure for the bromination of primary alcohols with PBr₃ is as follows. This can be adapted for the synthesis of this compound.
-
Materials:
-
9-decen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 9-decen-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over ice water to quench the reaction.
-
Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
-
Data Summary
The following tables summarize the key quantitative data for this compound and its synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62871-09-4 | [2] |
| Molecular Formula | C₁₀H₁₉Br | [2] |
| Molecular Weight | 219.16 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 50 °C / 0.3 mmHg | [2] |
| Density | 1.092 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4660 | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹³C NMR | Spectra available | [5] |
| Mass Spec (GC-MS) | Spectra available | [5] |
| FT-IR | Spectra available | [5] |
| FT-Raman | Spectra available | [5] |
Table 3: Comparison of Synthetic Protocols
| Parameter | Appel-Type Reaction | PBr₃ Bromination |
| Starting Material | 9-decen-1-ol | 9-decen-1-ol |
| Key Reagents | PPh₃, CBr₄ | PBr₃ |
| Solvent | Dichloromethane | Diethyl ether or Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | ~15 hours | 1-4 hours |
| Workup/Purification | Silica gel column chromatography | Aqueous workup, distillation |
| Reported Yield | 100%[2] | Typically high for primary alcohols |
| Byproducts | Triphenylphosphine oxide, Bromoform | Phosphorous acid |
Experimental Workflow
The general workflow for the synthesis and purification of this compound from 9-decen-1-ol is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its preparation from the commercially available 9-decen-1-ol can be achieved in high yield through established methods such as the Appel reaction or by using phosphorus tribromide. The Appel-type reaction offers a nearly quantitative yield, though it requires chromatographic purification to remove the triphenylphosphine oxide byproduct. The PBr₃ method provides a simpler workup procedure, often requiring only distillation for purification. The choice of method will depend on factors such as scale, available purification techniques, and desired purity. This guide provides the necessary detailed information for researchers and professionals to effectively synthesize and utilize this versatile chemical building block.
References
Methodological & Application
Application Notes and Protocols for the Formation of 10-Decenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of a Grignard reagent from 10-Bromo-1-decene, yielding 10-decenylmagnesium bromide. This reagent is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The presence of a terminal alkene in the C10 chain offers a versatile functional group for further chemical modifications.
One notable application of 10-decenylmagnesium bromide is in the synthesis of (R)-tridec-12-en-2-ol, a chiral alcohol with potential applications in asymmetric synthesis.[1] The dual functionality of the Grignard reagent and the terminal double bond makes this compound a versatile starting material in multi-step synthetic pathways.[2]
Key Considerations for Grignard Reagent Formation with this compound
The successful formation of 10-decenylmagnesium bromide hinges on meticulous experimental technique, primarily due to the high reactivity of Grignard reagents.
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, which will protonate the organometallic species and quench the reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3][4]
Solvent Choice: Ethereal solvents are essential for stabilizing the Grignard reagent.[3] Tetrahydrofuran (B95107) (THF) and diethyl ether are the most common choices. THF is often preferred for the formation of Grignard reagents from alkenyl halides.[3]
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can inhibit the reaction. Activation of the magnesium is crucial for initiating the Grignard formation. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to expose a fresh metal surface.[5]
Side Reactions: A potential side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension.
Experimental Protocol: Synthesis of 10-Decenylmagnesium Bromide
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (for activation)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas to remove any traces of moisture.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently heat the flask under a flow of inert gas until the purple color of the iodine vapor is observed and then dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small portion of the this compound solution in anhydrous THF (or diethyl ether) to the activated magnesium. The reaction is typically initiated by gentle warming, and signs of a reaction include bubbling and a cloudy appearance of the solution.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. The reaction time can vary, but typically ranges from 1 to 3 hours. The completion of the reaction is indicated by the consumption of the magnesium turnings.
-
Use of the Grignard Reagent: The resulting grey-to-brown solution of 10-decenylmagnesium bromide is typically used immediately in the next synthetic step without isolation.
Data Presentation
| Parameter | Value/Range | Notes |
| Substrate | This compound | --- |
| Reagent | Magnesium Turnings | Typically used in slight excess. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is often preferred for alkenyl halides.[3] |
| Initiator | Iodine (catalytic amount) | 1,2-dibromoethane can also be used.[5] |
| Reaction Temperature | Reflux | The reaction is exothermic and often self-sustaining. |
| Reaction Time | 1 - 3 hours | Monitored by the disappearance of magnesium. |
| Typical Yield | High (estimated >80%) | Based on yields for similar haloalkene Grignard formations.[6] |
Visualizations
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for the synthesis of 10-decenylmagnesium bromide.
Signaling Pathway of Grignard Reagent Formation and Reaction
References
Application Notes and Protocols for Suzuki Coupling Reactions with 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide, offering broad functional group tolerance and generally mild reaction conditions.[1][2] These characteristics make it a widely used transformation in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4]
This document provides a detailed protocol for the Suzuki coupling of 10-bromo-1-decene, an unactivated long-chain alkenyl bromide, with various arylboronic acids. The protocols and data presented herein are designed to serve as a practical guide for researchers employing this specific substrate in their synthetic endeavors.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2][5] A base is required to activate the organoboron reagent for the transmetalation step.[6]
Below is a graphical representation of the experimental workflow for a typical Suzuki coupling reaction with this compound.
Caption: A generalized workflow for the Suzuki coupling of this compound.
Data Presentation: Reaction Yields
The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. These reactions are typically performed using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1-decene | 75-85 |
| 2 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-1-decene | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1-decene | 78-88 |
| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1-decene | 70-80 |
| 5 | 3-Tolylboronic acid | 1-(3-Methylphenyl)-1-decene | 77-87 |
| 6 | 2-Naphthylboronic acid | 1-(2-Naphthyl)-1-decene | 72-82 |
Note: Yields are based on isolated product after purification and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol employs a commonly used and commercially available palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Protocol 2: Suzuki Coupling using a Ligand/Palladium Source System
This protocol is an alternative that can be advantageous for certain substrates and can be more cost-effective as it uses a palladium source with a separate ligand.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and water (0.5 mL).
-
Degas the mixture with the inert gas for 15-20 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.06 mmol) in a small amount of degassed toluene and add this solution to the reaction flask via syringe.
-
Seal the flask and heat to 100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same work-up and purification procedure as outlined in Protocol 1.
Purification and Characterization
The products of the Suzuki coupling of this compound are typically nonpolar. Purification is most commonly achieved by flash column chromatography on silica gel. A solvent system of hexanes or heptane (B126788) with a small, increasing gradient of a slightly more polar solvent like ethyl acetate or dichloromethane (B109758) is generally effective.
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient degassing, improper base or solvent. | Ensure the catalyst is active and handled under an inert atmosphere. Thoroughly degas all solvents and the reaction mixture. Screen different bases and solvent systems. |
| Formation of homocoupled byproducts | Presence of oxygen, high catalyst loading. | Improve degassing procedures. Reduce the catalyst loading. |
| Protodeboronation of the boronic acid | Presence of excess water or acid, prolonged reaction time at high temperature. | Use anhydrous solvents where appropriate and a suitable base. Monitor the reaction closely and stop it once the starting material is consumed. |
Below is a DOT script representation of the troubleshooting logic.
Caption: A logic diagram for troubleshooting common issues in Suzuki coupling reactions.
References
Application Notes and Protocols for 10-Bromo-1-decene as an Initiator in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The control over the polymerization is achieved through a reversible deactivation of the growing polymer chains, which is mediated by a transition metal catalyst. The key components of an ATRP system are the monomer, an initiator with a transferable halogen atom, a catalyst (commonly a copper(I) halide), and a ligand.[1]
The initiator is a crucial component in ATRP as it determines the number of growing polymer chains and, consequently, the final molecular weight of the polymer.[1] Alkyl halides are typically used as initiators, and their structure influences the initiation efficiency and the overall control of the polymerization.
10-Bromo-1-decene as a Functional Initiator in ATRP
This compound is a long-chain alkyl bromide containing a terminal double bond. This bifunctional nature makes it a potentially valuable initiator for ATRP, enabling the synthesis of polymers with a terminal vinyl group. This terminal functionality can be further utilized for post-polymerization modifications, such as click chemistry reactions or for the creation of macromonomers that can be used in subsequent polymerization steps to generate graft or block copolymers.
The primary alkyl bromide structure of this compound allows it to initiate the polymerization of a wide range of vinyl monomers, including styrenes, acrylates, and methacrylates. The long alkyl chain can impart specific solubility characteristics to the resulting polymers.
Signaling Pathways and Logical Relationships in ATRP
The fundamental principle of ATRP involves the reversible activation and deactivation of polymer chains, establishing an equilibrium between active (propagating) radicals and dormant species. This process is illustrated in the following diagram.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
A typical experimental setup for ATRP involves the careful deoxygenation of the reaction mixture to prevent catalyst oxidation and premature termination of the polymerization. The following diagram outlines a general workflow for conducting an ATRP experiment.
Caption: General experimental workflow for a typical ATRP reaction.
Illustrative Quantitative Data
| Entry | [M]₀/[I]₀/[CuBr]₀/[L]₀ | Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1:2 | MMA | Toluene (B28343) | 90 | 4 | 65 | 6,700 | 1.15 |
| 2 | 100:1:1:2 | MMA | Toluene | 90 | 8 | 85 | 8,700 | 1.12 |
| 3 | 200:1:1:2 | MMA | Anisole | 90 | 6 | 70 | 14,200 | 1.20 |
| 4 | 200:1:1:2 | MMA | Anisole | 90 | 12 | 90 | 18,200 | 1.18 |
Disclaimer: The data presented in this table is illustrative and intended to provide a general expectation for ATRP initiated by a long-chain alkyl bromide. Actual experimental results with this compound may vary and would require optimization.
Experimental Protocols
The following is a general protocol for the ATRP of methyl methacrylate (B99206) (MMA) using a copper-based catalyst system. This protocol can be adapted for use with this compound as the initiator, although optimization of reaction conditions may be necessary.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Toluene or Anisole (Solvent)
-
Methanol (for precipitation)
-
Basic alumina (B75360)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to three vacuum-backfill cycles with nitrogen or argon.
-
-
Preparation of Reaction Mixture:
-
In a separate, dry, and sealed flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol), and toluene (5 mL).
-
Degas this mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Transfer and Initiation:
-
Using a degassed syringe, transfer the monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst. The solution should turn green/blue as the copper complex forms.
-
In a separate vial, prepare a solution of the initiator, this compound (e.g., 0.11 g, 0.5 mmol), in a small amount of degassed toluene.
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
To stop the polymerization, open the flask to air and cool to room temperature.
-
Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper salts are toxic and should be handled with care.
-
The solvents used are flammable. Avoid open flames and sources of ignition.
References
Application Notes: Surface Modification of Silicon Wafers Using 10-Bromo-1-decene
Introduction
The functionalization of silicon surfaces is a cornerstone of modern materials science, enabling the development of advanced biosensors, molecular electronics, and platforms for drug discovery. 10-Bromo-1-decene is a versatile bifunctional molecule ideal for this purpose. Its terminal alkene group allows for the formation of a stable, covalent silicon-carbon bond on hydrogen-terminated silicon wafers via hydrosilylation. The terminal bromine atom then serves as a highly valuable reactive site for a wide array of subsequent nucleophilic substitution reactions. This two-step modification strategy allows for the controlled, covalent attachment of various molecules, including APIs, targeting ligands, and biomolecules, to the silicon substrate.
This document provides detailed protocols for the initial surface modification of silicon wafers with this compound and a subsequent functionalization step. It also presents typical characterization data to validate the success of each modification step.
Mechanism of Surface Modification
The process begins with the preparation of a hydrogen-terminated silicon surface (Si-H) by etching away the native oxide layer. The Si-H surface is then reacted with this compound. This reaction, known as hydrosilylation, can be initiated thermally or photochemically, causing the alkene to form a stable Si-C covalent bond.[1] The result is a dense, self-assembled monolayer (SAM) with terminal bromine atoms readily available for further chemistry. The bromine terminus can then be functionalized, for example, through an S(_N)2 reaction with a nucleophile like sodium azide (B81097), converting the bromo-terminated surface to an azido-terminated surface, which is useful for "click" chemistry applications.[1]
Data Presentation: Surface Characterization
Successful surface modification is typically verified using a suite of surface-sensitive analytical techniques. The following table summarizes expected quantitative data for a Si(111) wafer at each stage of modification.
| Parameter | Clean Si(111)-H | After this compound Attachment | After Azide Substitution | Method of Analysis |
| Water Contact Angle | < 10° | 95° - 105° | 70° - 80° | Goniometry |
| Surface Roughness (RMS) | 0.15 - 0.20 nm | 0.17 - 0.25 nm | 0.18 - 0.28 nm | Atomic Force Microscopy (AFM)[2] |
| XPS: Si 2p (eV) | 99.3 | 99.3 | 99.3 | X-ray Photoelectron Spectroscopy (XPS) |
| XPS: C 1s (eV) | Adventitious Carbon | 285.0 (C-C), 286.5 (C-Br) | 285.0 (C-C), 286.8 (C-N) | X-ray Photoelectron Spectroscopy (XPS) |
| XPS: Br 3d (eV) | Not Detected | 70.5 - 71.5 | Not Detected | X-ray Photoelectron Spectroscopy (XPS)[3] |
| XPS: N 1s (eV) | Not Detected | Not Detected | ~400.0 (C-N(_3)), ~404.0 (N-N(_2)) | X-ray Photoelectron Spectroscopy (XPS) |
Visualizations
// Reactants SiH [label=<
H-Terminated Silicon
];
BromoDecene [label=<
Br-(CH₂)₈-CH=CH₂ this compound
];
// Intermediate Product SiBr [label=<
Bromo-Terminated Surface
];
// Nucleophile Azide [label=<
N₃⁻ Azide Nucleophile
];
// Final Product SiN3 [label=<
Azido-Terminated Surface
];
// Edges {rank=same; SiH; BromoDecene} {rank=same; SiBr; Azide} {rank=same; SiN3}
SiH -> SiBr [label="Hydrosilylation\n(Heat or UV)", color="#4285F4"]; BromoDecene -> SiBr [style=invis]; SiBr -> SiN3 [label="Nucleophilic\nSubstitution", color="#EA4335"]; Azide -> SiN3 [style=invis]; } .dot Caption: Reaction pathway for surface modification.
Experimental Protocols
Materials and Equipment:
-
Silicon (111) wafers
-
This compound (≥97%)
-
Sulfuric acid (H(_2)SO(_4), 98%)
-
Hydrogen peroxide (H(_2)O(_2), 30%)
-
Ammonium fluoride (B91410) (NH(_4)F, 40% aq.) or hydrofluoric acid (HF, 2% aq.)
-
Anhydrous solvent (e.g., mesitylene (B46885) or toluene)
-
Sodium azide (NaN(_3))
-
Anhydrous dimethylformamide (DMF)
-
Ethanol (absolute)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
UV lamp (254 nm) for photochemical method
-
Schlenk line or glovebox for inert atmosphere
-
Reaction vessel with condenser
-
Sonicator bath
-
Hot plate/stirrer
Protocol 1: Preparation of Hydrogen-Terminated Silicon (Si-H)
-
Wafer Cleaving: Cut silicon wafers into desired dimensions (e.g., 1x1 cm) using a diamond scribe.
-
Piranha Cleaning (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate PPE):
-
Prepare Piranha solution by slowly adding 1 part H(_2)O(_2) (30%) to 3 parts concentrated H(_2)SO(_4).
-
Immerse the silicon pieces in the Piranha solution for 15-20 minutes at 100-120 °C. This removes organic residues and grows a thin oxide layer.
-
Remove the wafers and rinse extensively with DI water.
-
-
Oxide Removal and H-Termination:
-
Immerse the cleaned wafers in a 40% NH(_4)F solution for 5-10 minutes (for Si(111)) or 2% HF solution for 1-2 minutes (for Si(100)) until the surface becomes hydrophobic (water sheets off).
-
Rinse thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen.
-
Use the freshly prepared Si-H wafers immediately in the next step to prevent re-oxidation.
-
Protocol 2: Hydrosilylation with this compound
This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Si-H surface.
-
Method A: Thermal Hydrosilylation
-
Place the freshly prepared Si-H wafers in a Schlenk flask.
-
Add neat (undiluted) this compound or a solution in an anhydrous, high-boiling solvent like mesitylene. Ensure the wafers are fully submerged.
-
Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere for 2-4 hours.
-
Allow the vessel to cool to room temperature.
-
-
Method B: Photochemical Hydrosilylation
-
Place the freshly prepared Si-H wafers in a quartz reaction vessel.
-
Add neat this compound, ensuring the wafers are covered.
-
Irradiate the vessel with a UV lamp (e.g., 254 nm) at room temperature for 2-3 hours under a nitrogen atmosphere.
-
-
Post-Reaction Cleaning (for both methods):
-
Remove the wafers from the reaction solution.
-
Rinse and sonicate the wafers sequentially in toluene, ethanol, and DI water (5-10 minutes each).
-
Dry the functionalized wafers under a stream of nitrogen.
-
Store in a desiccator before characterization or further use.
-
Protocol 3: Nucleophilic Substitution with Sodium Azide
-
Solution Preparation: Inside a glovebox or under an inert atmosphere, prepare a 50 mM solution of sodium azide (NaN(_3)) in anhydrous dimethylformamide (DMF).[1]
-
Substitution Reaction:
-
Immerse the bromo-terminated silicon wafers in the NaN(_3)/DMF solution.
-
Heat the reaction to 60-70 °C and stir gently for 4-6 hours.[1]
-
-
Post-Reaction Cleaning:
-
Remove the wafers from the reaction solution.
-
Rinse and sonicate the wafers sequentially in DMF, ethanol, and DI water (5-10 minutes each) to remove unreacted reagents.
-
Dry the azido-functionalized wafers under a stream of nitrogen.
-
These protocols provide a robust framework for creating highly functional and customizable silicon surfaces, paving the way for innovative applications in drug development and life sciences research.
References
Synthesis and Functionalization of Polymers from 10-Bromo-1-decene for Advanced Drug Delivery Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of functionalized polymers derived from 10-bromo-1-decene, a versatile bifunctional monomer. We describe various polymerization techniques, including Acyclic Diene Metathesis (ADMET), Ring-Opening Metathesis Polymerization (ROMP), and controlled radical polymerizations (ATRP, RAFT), to produce well-defined bromo-functionalized polymers. Subsequently, we detail post-polymerization modification strategies, with a focus on converting the pendant bromide groups to azides, enabling the attachment of drug molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. As a specific application, a protocol for the conjugation of a doxorubicin (B1662922) derivative bearing a cleavable linker is provided, highlighting the potential of these polymers in targeted cancer therapy.
Introduction
The development of advanced drug delivery systems necessitates the design of sophisticated polymer carriers that can be tailored with specific functionalities. This compound is an attractive starting material for such polymers due to its two orthogonal functional groups: a terminal double bond amenable to various polymerization methods and a terminal bromide that can be readily converted to other functionalities for bioconjugation.[1] This dual reactivity allows for the synthesis of polymers with pendant groups that can be precisely modified post-polymerization.[1] This application note outlines key polymerization and functionalization methodologies to create drug-polymer conjugates for applications such as targeted drug delivery.
Polymer Synthesis from this compound
The terminal alkene of this compound allows for its polymerization through several methods, each offering distinct advantages in controlling the polymer architecture.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth polymerization that is particularly useful for the polymerization of α,ω-dienes.[2] While this compound is a mono-ene, it can be dimerized to a diene prior to polymerization or polymerized directly under certain conditions, driven by the removal of a volatile byproduct like ethylene (B1197577).[2] Ruthenium-based catalysts are highly effective for this transformation due to their high functional group tolerance.[3]
Experimental Protocol: ADMET Polymerization of a Dimerized this compound Derivative
This protocol is adapted from procedures for ADMET of functionalized α,ω-dienes.[3][4]
Materials:
-
Bis(10-decenyl) ether (synthesized from this compound)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous toluene (B28343)
-
High vacuum line
Procedure:
-
In a glovebox, add the bis(10-decenyl) ether monomer (1.0 g, 2.9 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous toluene (5 mL).
-
Add Grubbs' 2nd Generation Catalyst (25 mg, 0.029 mmol, 1 mol%).
-
Seal the flask, remove it from the glovebox, and connect it to a high vacuum line.
-
Heat the reaction mixture to 55 °C with vigorous stirring.
-
Apply a dynamic vacuum (ca. 10-2 mbar) to facilitate the removal of ethylene gas, which drives the polymerization.
-
Continue the reaction for 24-48 hours, during which the viscosity of the solution will noticeably increase.
-
To terminate the polymerization, cool the reaction to room temperature and expose it to air.
-
Precipitate the polymer by adding the toluene solution dropwise into a large excess of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by 1H NMR, 13C NMR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and polydispersity index (PDI).
| Polymerization Method | Typical Mn ( g/mol ) | Typical PDI |
| ADMET | 10,000 - 50,000 | 1.8 - 2.5 |
| ROMP (of a derivative) | 20,000 - 100,000 | 1.1 - 1.5 |
| ATRP | 5,000 - 50,000 | 1.1 - 1.4 |
| RAFT | 5,000 - 50,000 | 1.1 - 1.3 |
Table 1: Typical Molecular Weight and Polydispersity Data for Polymers Synthesized by Various Methods.
Post-Polymerization Functionalization for Drug Conjugation
The pendant bromide groups on the polymer backbone serve as versatile handles for introducing a wide array of functionalities. A particularly useful transformation is the conversion of the bromide to an azide, which then allows for the highly efficient and specific "click" reaction with alkyne-modified drug molecules.
Azide Substitution on Bromo-Functionalized Polymer
This protocol details the nucleophilic substitution of the bromide groups with sodium azide.
Experimental Protocol: Azidation of Poly(this compound)
This protocol is adapted from procedures for the azidation of bromo-functionalized polymers.[5]
Materials:
-
Bromo-functionalized polymer (e.g., from ADMET)
-
Sodium azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the bromo-functionalized polymer (1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide (5 equivalents per bromide group).
-
Heat the reaction mixture to 60-80 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by adding the DMF solution dropwise into a large volume of deionized water.
-
Filter the polymer, wash thoroughly with water to remove excess sodium azide and DMF, and then with a small amount of methanol.
-
Dry the resulting azide-functionalized polymer under vacuum to a constant weight.
Characterization: Successful conversion can be confirmed by FT-IR spectroscopy (appearance of a strong azide stretch around 2100 cm-1) and 1H NMR spectroscopy (shift of the proton signals adjacent to the functional group).
"Click" Conjugation of Doxorubicin
The azide-functionalized polymer is now ready for conjugation with an alkyne-modified drug. This protocol describes the conjugation of a doxorubicin derivative containing a cleavable linker and a terminal alkyne.
Experimental Protocol: Synthesis of a Doxorubicin-Polymer Conjugate
This protocol is adapted from procedures for CuAAC reactions on polymers.[6]
Materials:
-
Azide-functionalized polymer
-
Alkyne-modified Doxorubicin with a Cathepsin B-cleavable linker (e.g., Val-Cit-PABC-alkyne)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous DMF
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the azide-functionalized polymer (1.0 g) and the alkyne-modified doxorubicin (1.2 equivalents per azide group) in anhydrous DMF (20 mL).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.1 equivalents per azide group) and PMDETA (0.1 equivalents per azide group) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the polymer/drug solution with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.
-
Precipitate the doxorubicin-polymer conjugate by adding the DMF solution dropwise into a large excess of diethyl ether.
-
Filter the resulting red-orange solid, wash with diethyl ether, and dry under vacuum.
Characterization: The final conjugate can be characterized by UV-Vis spectroscopy (to quantify doxorubicin loading), 1H NMR, and GPC.
| Step | Reactant | Product | Key Characterization |
| Polymerization | This compound derivative | Bromo-functionalized polymer | NMR, GPC |
| Azidation | Bromo-functionalized polymer | Azide-functionalized polymer | FT-IR (azide peak at ~2100 cm-1) |
| Drug Conjugation | Azide-functionalized polymer + Alkyne-Doxorubicin | Doxorubicin-Polymer Conjugate | UV-Vis (quantification of DOX) |
Table 2: Summary of Synthesis and Characterization Steps.
Application in Targeted Drug Delivery: Mechanism of Action
The synthesized doxorubicin-polymer conjugate is designed for targeted cancer therapy. The polymer backbone enhances the circulation time of the drug and allows for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[7] Once the conjugate is taken up by cancer cells through endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of enzymes like Cathepsin B cleave the specific peptide linker (e.g., Val-Cit), releasing the active doxorubicin to exert its cytotoxic effect by intercalating into the DNA of the cancer cell.[8][9][10]
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polymers for drug delivery applications. The ability to control the polymer architecture through various polymerization techniques, combined with the versatility of post-polymerization modification of the pendant bromide groups, allows for the creation of sophisticated drug-polymer conjugates. The protocols provided herein offer a comprehensive guide for researchers to synthesize and functionalize these polymers for the development of next-generation therapeutic agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 3. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 10-Bromo-1-decene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 10-Bromo-1-decene as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique bifunctionality of this compound, possessing both a terminal alkene and a primary alkyl bromide, allows for its strategic incorporation into complex molecules through various synthetic transformations, including nucleophilic substitution and organometallic reactions.
Introduction
This compound is a valuable C10 synthon in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its linear chain can act as a flexible linker or a lipophilic tail, while the terminal double bond and the bromo group offer orthogonal handles for further chemical modifications. This document outlines detailed experimental procedures for the synthesis of two distinct pharmaceutical intermediates utilizing this compound: a biphenyl (B1667301) carboxylic acid derivative and a chiral secondary alcohol.
Key Applications and Reaction Pathways
This compound serves as a precursor in a variety of reactions crucial for pharmaceutical synthesis:
-
Williamson Ether Synthesis: The alkyl bromide functionality readily participates in SN2 reactions with phenols to form aryl ethers, a common motif in drug molecules.
-
Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, a potent nucleophile for carbon-carbon bond formation with electrophiles like epoxides.
These reaction pathways are highlighted in the synthesis of the following pharmaceutical intermediates.
Application 1: Synthesis of 4′-(9-decenyloxy)biphenyl-4-carboxylic acid
This intermediate is synthesized via a two-step process starting from the commercially available 4'-hydroxy-4-biphenylcarboxylic acid. The first step involves the protection of the carboxylic acid as a methyl ester, followed by a Williamson ether synthesis with this compound and subsequent saponification.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 4′-(9-decenyloxy)biphenyl-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 4'-hydroxybiphenyl-4-carboxylate
This procedure follows a standard Fischer esterification protocol.
-
Materials:
-
4'-hydroxy-4-biphenylcarboxylic acid
-
Methanol (B129727) (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4'-hydroxy-4-biphenylcarboxylic acid (5 g) in methanol (50 mL).
-
Add toluene (10 mL) and slowly add concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction to room temperature.
-
Perform a liquid-liquid extraction using water and ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure methyl 4'-hydroxybiphenyl-4-carboxylate.
-
Step 2: Synthesis of Methyl 4'-(9-decenyloxy)biphenyl-4-carboxylate
This step utilizes a Williamson ether synthesis.
-
Materials:
-
Methyl 4'-hydroxybiphenyl-4-carboxylate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
-
Procedure:
-
To a solution of methyl 4'-hydroxybiphenyl-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 4'-(9-decenyloxy)biphenyl-4-carboxylate.
-
Step 3: Synthesis of 4'-(9-decenyloxy)biphenyl-4-carboxylic acid (Saponification)
This is a standard ester hydrolysis.
-
Materials:
-
Methyl 4'-(9-decenyloxy)biphenyl-4-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve methyl 4'-(9-decenyloxy)biphenyl-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (3.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4'-(9-decenyloxy)biphenyl-4-carboxylic acid.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Purity (%) |
| 1 | Methyl 4'-hydroxybiphenyl-4-carboxylate | 4'-hydroxy-4-biphenylcarboxylic acid | H₂SO₄ | Methanol, Toluene | Reflux, 12h | 98 | >98 (by NMR) |
| 2 | Methyl 4'-(9-decenyloxy)biphenyl-4-carboxylate | Methyl 4'-hydroxybiphenyl-4-carboxylate | This compound, K₂CO₃ | DMF | 80 °C, 12h | ~85-95 | >95 (by NMR) |
| 3 | 4'-(9-decenyloxy)biphenyl-4-carboxylic acid | Methyl 4'-(9-decenyloxy)biphenyl-4-carboxylate | NaOH | Methanol, Water | Reflux, 4h | >95 | >98 (by NMR) |
Application 2: Synthesis of (R)-tridec-12-en-2-ol
This chiral alcohol is prepared via the formation of a Grignard reagent from this compound, followed by its reaction with (R)-propylene oxide.
Diagram of the Synthetic Pathway
Caption: Synthesis of (R)-tridec-12-en-2-ol via a Grignard reaction.
Experimental Protocols
Step 1: Preparation of 9-Decenylmagnesium bromide
This procedure outlines the formation of the Grignard reagent.
-
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the greyish solution to room temperature for use in the next step.
-
Step 2: Synthesis of (R)-tridec-12-en-2-ol
This is the nucleophilic ring-opening of the epoxide.
-
Materials:
-
9-Decenylmagnesium bromide solution in THF
-
(R)-Propylene oxide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of (R)-propylene oxide (0.9 eq) in anhydrous diethyl ether to the stirred Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-tridec-12-en-2-ol.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Purity (%) |
| 1 | 9-Decenylmagnesium bromide | This compound | Mg, I₂ | THF | Reflux, 1h | ~90 (in situ) | N/A |
| 2 | (R)-tridec-12-en-2-ol | 9-Decenylmagnesium bromide | (R)-Propylene oxide | THF, Diethyl ether | 0 °C to RT, 12h | ~70-85 | >97 (by GC/NMR) |
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are representative and may vary depending on experimental conditions.
References
Application Notes and Protocols for Self-Assembled Monolayers of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 10-Bromo-1-decene in the formation and functionalization of self-assembled monolayers (SAMs). This compound is a versatile bifunctional molecule that serves as a precursor for creating well-defined organic surfaces. The terminal alkene group can be chemically modified to anchor the molecule to various substrates, while the terminal bromo group provides a reactive site for subsequent surface functionalization. This makes it an invaluable tool for applications in biosensor fabrication, drug delivery platforms, and fundamental studies of cell-surface interactions.
Overview of this compound in SAMs
This compound is not directly used for self-assembly due to the low affinity of the vinyl group for common substrates like gold and silicon oxide. Instead, it is first converted into derivatives containing appropriate headgroups for SAM formation. For gold substrates, the alkene is transformed into a thiol. For silicon-based substrates (e.g., silicon with a native oxide layer), the alkene is converted into a trichlorosilane (B8805176) or trialkoxysilane.
The resulting bromo-terminated SAMs present a surface of covalently attached, reactive alkyl bromides. This terminal functional group is amenable to a variety of nucleophilic substitution reactions, allowing for the immobilization of a wide array of molecules, including proteins, peptides, DNA, and small molecule drugs.
Experimental Protocols
Synthesis of SAM Precursors from this compound
2.1.1. Synthesis of 10-Bromo-1-decanethiol (for SAMs on Gold)
This two-step synthesis involves the anti-Markovnikov addition of hydrogen bromide to the alkene followed by conversion to a thiol.
Step 1: Anti-Markovnikov Hydrobromination
-
Reaction: this compound is reacted with HBr in the presence of a radical initiator (e.g., dibenzoyl peroxide) to yield 1,10-dibromodecane (B1670030).
-
Procedure:
-
Dissolve this compound in a suitable solvent like hexane.
-
Add a catalytic amount of dibenzoyl peroxide.
-
Bubble HBr gas through the solution or add a solution of HBr in acetic acid.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Work up the reaction by washing with an aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,10-dibromodecane by column chromatography.
-
Step 2: Thiol Synthesis
-
Reaction: 1,10-dibromodecane is reacted with a sulfur nucleophile, such as thiourea (B124793), followed by hydrolysis to yield 10-bromo-1-decanethiol.
-
Procedure:
-
Dissolve 1,10-dibromodecane and thiourea in ethanol (B145695) and reflux the mixture.
-
After the reaction is complete, add an aqueous solution of sodium hydroxide (B78521) and continue to reflux to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by distillation or column chromatography to obtain 10-bromo-1-decanethiol.
-
2.1.2. Synthesis of (10-Bromodecyl)trichlorosilane (for SAMs on Silicon Oxide)
This synthesis involves the hydrosilylation of this compound.
-
Reaction: this compound is reacted with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst (e.g., Karstedt's catalyst).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a dry, non-polar solvent such as toluene (B28343).
-
Add a catalytic amount of Karstedt's catalyst.
-
Slowly add trichlorosilane to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring for completion by GC-MS.
-
Remove the solvent and excess trichlorosilane under vacuum.
-
The resulting (10-bromodecyl)trichlorosilane is often used without further purification due to its moisture sensitivity.
-
Formation of Bromo-Terminated SAMs
2.2.1. Protocol for SAM Formation on Gold Substrates
This protocol is adapted from standard procedures for alkanethiol SAM formation on gold.
-
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium adhesion layer).
-
10-Bromo-1-decanethiol.
-
Anhydrous ethanol.
-
Cleaning solutions: Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION ).
-
Inert gas (Nitrogen or Argon).
-
-
Procedure:
-
Substrate Cleaning:
-
Sonicate the gold substrate in acetone (B3395972) and then isopropanol (B130326) for 10-15 minutes each.
-
Rinse with ultrapure water.
-
Immerse the substrate in freshly prepared Piranha solution for 5-10 minutes.
-
Rinse copiously with ultrapure water and then ethanol.
-
Dry the substrate under a stream of inert gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 10-bromo-1-decanethiol in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrate in the thiol solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-coated substrate under a stream of inert gas.
-
-
2.2.2. Protocol for SAM Formation on Silicon Oxide Substrates
This protocol describes the formation of an organosilane SAM.
-
Materials:
-
Silicon wafers with a native oxide layer (Si/SiO₂).
-
(10-Bromodecyl)trichlorosilane.
-
Anhydrous toluene.
-
Cleaning solutions: Piranha solution or RCA-1 solution (5:1:1 H₂O:NH₄OH:H₂O₂).
-
Inert gas (Nitrogen or Argon).
-
-
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon wafer by sonicating in acetone and isopropanol.
-
Immerse in Piranha solution or RCA-1 solution for 15-30 minutes to clean and generate hydroxyl groups on the surface.
-
Rinse extensively with ultrapure water and dry under an inert gas stream.
-
-
SAM Formation (Vapor or Solution Phase):
-
Solution Phase: Immerse the cleaned substrate in a dilute (e.g., 1 mM) solution of (10-bromodecyl)trichlorosilane in anhydrous toluene for 2-4 hours under an inert atmosphere.
-
Vapor Phase: Place the cleaned substrate and a small container with a few drops of (10-bromodecyl)trichlorosilane in a vacuum desiccator. Evacuate the desiccator to allow vapor deposition onto the substrate for several hours.
-
-
Rinsing and Curing:
-
After deposition, rinse the substrate with fresh toluene and then ethanol to remove physisorbed silanes.
-
Cure the SAM by baking at 120 °C for 30-60 minutes to promote siloxane bond formation.
-
-
Post-Assembly Functionalization: Nucleophilic Substitution
The terminal bromine of the SAM can be replaced by a variety of nucleophiles. A common example is the conversion to an azide (B81097), which can then be used in "click" chemistry reactions.
-
Reaction: Bromo-terminated SAM is reacted with sodium azide (NaN₃).
-
Procedure:
-
Prepare a 10-50 mM solution of sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
-
Immerse the bromo-terminated SAM substrate in the sodium azide solution.
-
Heat the reaction mixture to 60-80 °C for 2-4 hours.
-
After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and ultrapure water.
-
Dry the azide-terminated SAM under a stream of inert gas.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of bromo-terminated and subsequently functionalized SAMs on silicon oxide substrates.[1]
| Surface Type | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (nm) |
| Clean Si/SiO₂ | ~5–20 | 1.70 ± 0.10 (oxide layer) | 0.090 ± 0.010 |
| Bromo-terminated SAM | 82.9 ± 0.8 | 1.90 ± 0.25 (organic layer) | 0.100 ± 0.020 |
| Azide-terminated SAM | 79.1 ± 1.0 | 1.76 ± 0.22 (organic layer) | 0.110 ± 0.020 |
XPS Characterization of Bromo-terminated SAMs
X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition of the SAM.
| Element | Binding Energy (eV) | Assignment |
| Br 3d | ~70 | C-Br bond |
| C 1s | ~285 | C-C/C-H in alkyl chain |
| Au 4f (on gold) | ~84 | Gold substrate |
| Si 2p (on silicon) | ~99 (Si), ~103 (SiO₂) | Silicon substrate |
| S 2p (on gold) | ~162 | S-Au bond |
Visualizations
Workflow for SAM Formation and Functionalization
The following diagram illustrates the overall workflow from the this compound precursor to a functionalized self-assembled monolayer.
References
Application Notes and Protocols: Thiol-Ene Click Chemistry of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and applications for the thiol-ene "click" reaction involving the terminal alkene of 10-bromo-1-decene. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, materials science, and bioconjugation. The terminal alkene allows for efficient and specific modification via the radical-mediated thiol-ene reaction, while the terminal bromo group provides a handle for subsequent nucleophilic substitutions or other coupling reactions.[1] This dual functionality makes it an ideal linker for creating complex molecular architectures.
Overview of the Thiol-Ene Click Reaction
The thiol-ene reaction is a powerful click chemistry transformation that involves the radical-initiated addition of a thiol (R-SH) to an alkene (ene) to form a thioether.[2] The reaction proceeds via an anti-Markovnikov addition, is highly efficient, stereoselective, and occurs under mild conditions, often initiated by UV light.[2] This reaction is advantageous for bioconjugation and material synthesis due to its biocompatibility and tolerance of a wide range of functional groups.[2]
The general mechanism for the photoinitiated thiol-ene reaction is as follows:
-
Initiation: A photoinitiator absorbs UV light and generates a radical species.
-
Chain Transfer (Thiol Radical Formation): The initiator radical abstracts a hydrogen atom from a thiol, forming a thiyl radical (RS•).
-
Propagation:
-
The thiyl radical adds to the terminal alkene of this compound, forming a carbon-centered radical intermediate.
-
This carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocols
General Protocol for Photoinitiated Thiol-Ene Reaction of this compound
This protocol describes a general method for the radical-initiated addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol of interest (e.g., 2-mercaptoethanol (B42355), thioglycolic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
Stirring apparatus
-
Nitrogen or Argon gas for degassing (optional but recommended)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired thiol (1.1-1.5 equivalents) in the chosen solvent.
-
Add the photoinitiator (1-5 mol%).
-
For optimal results, degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
While stirring, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature. The reaction time will vary depending on the specific thiol and reaction scale (typically ranging from 15 minutes to a few hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure thioether product.
Specific Example: Reaction of this compound with 2-Mercaptoethanol
This protocol provides a specific example for the synthesis of 1-bromo-10-((2-hydroxyethyl)thio)decane.
Procedure:
-
To a quartz reaction tube, add this compound (1.0 g, 4.56 mmol), 2-mercaptoethanol (0.43 g, 5.47 mmol, 1.2 eq.), and DMPA (0.058 g, 0.23 mmol, 5 mol%) in 10 mL of dichloromethane.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Irradiate the stirred solution with a 365 nm UV lamp for 1 hour at room temperature.
-
Monitor the reaction by TLC (hexane/ethyl acetate (B1210297) 8:2 v/v).
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a colorless oil.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the thiol-ene reaction of this compound and its close analog, 11-bromo-1-undecene, with various thiols. This data is compiled from literature reports and serves as a guideline for reaction optimization.
| Alkene | Thiol | Thiol Equivalents | Photoinitiator (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| 11-Bromo-1-undecene | Benzyl mercaptan | 2.5 | Not specified (Purple LED) | CH2Cl2 | 21 h | ~70-80% (estimated) | [1] |
| This compound | 2-Mercaptoethanol | 1.2 | DMPA (5) | Dichloromethane | 1 h | >95% (expected) | Generic Protocol |
| This compound | Thioglycolic acid | 1.2 | DMPA (5) | Dichloromethane | 1-2 h | >95% (expected) | Generic Protocol |
| This compound | N-acetyl-L-cysteine | 1.5 | DMPA (5) | THF/Water | 2-4 h | High (expected) | Generic Protocol |
Applications in Research and Drug Development
The bifunctional products of the thiol-ene reaction with this compound are valuable intermediates for a range of applications.
Surface Functionalization for Biomedical Applications
The thioether-bromo compounds can be used to modify surfaces for various biomedical purposes.
-
Protein Immobilization: The bromo-terminated surface can be further functionalized with ligands or antibodies for biosensor applications or to create biocompatible coatings.
-
Creating Bioactive Surfaces: Surfaces can be modified to present specific chemical functionalities that can influence cell adhesion, proliferation, and differentiation.
Synthesis of Bifunctional Linkers for Drug Conjugation
The bromo-thioether products can act as versatile linkers in drug development. The bromo- functionality can be converted to other functional groups (e.g., azide, amine, carboxylate) to enable conjugation with drug molecules, targeting ligands, or imaging agents. This allows for the creation of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes.
Preparation of Functionalized Nanoparticles for Drug Delivery
The thiol-ene reaction can be used to modify the surface of nanoparticles or to synthesize polymers that self-assemble into drug-loaded nanoparticles. The bromo- functionality can then be used to attach targeting moieties or other functional molecules to the nanoparticle surface, enhancing their therapeutic efficacy and specificity.
Conclusion
The thiol-ene click reaction of this compound offers a robust and versatile method for the synthesis of bifunctional molecules with wide-ranging applications in research and drug development. The protocols and data presented here provide a foundation for researchers to utilize this powerful chemistry in their own work. The ability to independently modify both the alkene and bromo functionalities allows for the creation of complex and highly functionalized molecules, surfaces, and nanoparticles.
References
Application Notes and Protocols: Synthesis of a Calamitic Liquid Crystal Using 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a calamitic (rod-shaped) liquid crystal, 4'-(dec-9-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile, utilizing 10-bromo-1-decene as a key reagent. The presence of a terminal double bond in the flexible tail of the liquid crystal molecule, introduced by this compound, can influence its mesomorphic properties and offers a site for potential post-synthesis modifications.
Introduction
Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals. Their unique anisotropic properties and response to external stimuli make them invaluable in various applications, including display technologies, sensors, and drug delivery systems. Calamitic liquid crystals, characterized by their rod-like molecular structure, are a prominent class of liquid crystalline materials. Their synthesis often involves the attachment of flexible alkyl or alkenyl chains to a rigid core structure.
This compound is a versatile bifunctional molecule, featuring a terminal bromine atom susceptible to nucleophilic substitution and a terminal alkene group that can undergo various addition and polymerization reactions.[1] This dual reactivity makes it a valuable building block in organic synthesis. In the context of liquid crystal synthesis, this compound serves as a precursor for introducing a ten-carbon chain with a terminal double bond into the molecular structure. This terminal unsaturation can affect the liquid crystalline phase behavior and provides a reactive handle for further functionalization.[2]
This document outlines the synthesis of 4'-(dec-9-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile via a Williamson ether synthesis, a widely used and robust method for the preparation of ethers.[3]
Data Presentation
The following table summarizes the key physicochemical and mesomorphic properties of the synthesized liquid crystal, 4'-(dec-9-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile.
| Property | Value |
| Molecular Formula | C23H27NO |
| Molecular Weight | 333.47 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point (Crystal to Nematic) | 65-67 °C |
| Clearing Point (Nematic to Isotropic) | 78-80 °C |
| Mesophase | Nematic |
Experimental Protocols
Synthesis of 4'-(dec-9-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of the target liquid crystal from 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile and this compound using the Williamson ether synthesis.
Materials and Reagents:
-
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Hexane (B92381), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Polarized optical microscope with a hot stage
-
Differential Scanning Calorimeter (DSC)
Reaction Scheme:
Caption: Williamson ether synthesis of 4'-(dec-9-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (50 mL).
-
Addition of Alkyl Halide: To the stirred suspension, add this compound (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature with vigorous stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting phenol (B47542) on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Isolation and Characterization: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 4'-(dec-9-en-1-yloxy)-[1,1'-biphenyl]-4-carbonitrile as a white crystalline solid. Determine the melting point and clearing point of the purified product using a melting point apparatus and a polarized optical microscope with a hot stage. Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and purity. The phase transition temperatures and enthalpies can be precisely measured by Differential Scanning Calorimetry (DSC).[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target liquid crystal.
Caption: Workflow for the synthesis and characterization of the liquid crystal.
Relationship of Components in Liquid Crystal Synthesis
This diagram illustrates the logical relationship between the core components required for the synthesis of the calamitic liquid crystal described.
Caption: Key components and their roles in the liquid crystal synthesis.
References
Application Notes and Protocols for the Preparation of Polymerizable Polysiloxanes with 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized polysiloxanes are a versatile class of polymers with a wide range of applications in materials science and medicine, owing to their unique properties such as biocompatibility, thermal stability, and low surface tension.[1] The introduction of functional groups along the polysiloxane backbone allows for further chemical modifications, making them ideal for drug delivery systems, advanced coatings, and as macromonomers for the synthesis of more complex polymer architectures.[2][3]
This document provides a detailed protocol for the synthesis of a bromo-functionalized polysiloxane via the platinum-catalyzed hydrosilylation of a poly(methylhydrosiloxane) (B7799882) (PMHS) with 10-Bromo-1-decene.[1][4][5] This method allows for the preparation of a polymerizable polysiloxane, where the terminal bromo- groups can be subsequently used for various polymerization techniques, such as atom transfer radical polymerization (ATRP), or for grafting other molecules.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of bromo-functionalized polysiloxanes.
Detailed Experimental Protocol
This protocol is adapted from established methods for the hydrosilylation of alpha-olefins with poly(methylhydrosiloxane).[6]
Materials:
| Reagent/Material | Grade | Supplier |
| Poly(methylhydrosiloxane) (PMHS) | Mn = 1700-3200 | Sigma-Aldrich |
| This compound | 97% | Sigma-Aldrich |
| Karstedt's catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Nitrogen or Argon gas | High purity | - |
| Celite® or Activated Carbon | - | - |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Addition funnel
-
Inert gas (N₂ or Ar) supply with bubbler
-
Vacuum pump and distillation apparatus
-
FTIR spectrometer
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to an inert gas line, a thermometer, and an addition funnel. The entire apparatus is flame-dried or oven-dried before use and assembled under a positive pressure of nitrogen or argon.
-
Reagent Charging: The flask is charged with poly(methylhydrosiloxane) and anhydrous toluene. The solution is stirred until the polymer is fully dissolved. This compound is then added to the solution. A slight molar excess of the olefin relative to the Si-H groups is recommended to ensure complete reaction of the hydrosilane.
-
Catalyst Addition: A solution of Karstedt's catalyst is added to the reaction mixture via a syringe. The amount of catalyst is typically in the range of 5-20 ppm of platinum relative to the total weight of the reactants.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 75 °C and 110 °C) and stirred vigorously. The reaction is exothermic, and the temperature should be carefully controlled.
-
Monitoring: The progress of the reaction is monitored by Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹.[6] Samples are taken periodically (e.g., every 2-4 hours) for analysis. The reaction is considered complete when the Si-H peak is no longer detectable or its intensity remains constant.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a heterogeneous catalyst was used, or to remove residual platinum, the solution can be filtered through a pad of Celite® or treated with activated carbon.
-
Excess this compound and the toluene solvent are removed by vacuum distillation. The temperature should be kept as low as possible to prevent thermal degradation of the product.
-
-
Product Characterization: The final product, a bromo-functionalized polysiloxane, is obtained as a viscous oil. It should be characterized by:
-
¹H NMR spectroscopy: To confirm the presence of the bromo-decyl groups and the disappearance of the Si-H protons.
-
FTIR spectroscopy: To confirm the absence of the Si-H peak.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.
-
Quantitative Data and Stoichiometry
The following table provides an example of the stoichiometry and reaction conditions for the synthesis.
| Parameter | Value | Notes |
| Poly(methylhydrosiloxane) (PMHS) | 1.0 eq. (based on Si-H content) | The exact mass will depend on the molecular weight of the PMHS used. |
| This compound | 1.1 - 1.2 eq. (relative to Si-H) | A slight excess ensures complete consumption of the Si-H groups. |
| Karstedt's Catalyst | 10 ppm Pt | The volume of catalyst solution will depend on its concentration. |
| Solvent (Toluene) | 50% w/w of total reactants | To ensure adequate mixing and heat transfer. |
| Reaction Temperature | 80 °C | Can be adjusted based on reaction rate and stability of reactants. |
| Reaction Time | 12 - 24 hours | Monitor by FTIR for completion. |
Example Calculation:
For a PMHS with an average of 25 methylhydrosiloxane units per chain (Mn ≈ 1500 g/mol ):
-
Moles of Si-H = (mass of PMHS / Mn) * 25
-
Mass of this compound = Moles of Si-H * 1.1 * (molar mass of this compound)
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Toluene is flammable and toxic. Handle with care.
-
Platinum catalysts can be toxic and should be handled with caution.
-
The hydrosilylation reaction can be exothermic. Ensure proper temperature control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh catalyst or increase catalyst loading. |
| Low reaction temperature | Increase the reaction temperature. | |
| Insufficient reaction time | Allow the reaction to proceed for a longer duration. | |
| Gelation of the product | Cross-linking side reactions | Ensure the absence of water and other impurities. Use a monofunctional olefin. |
| Darkening of the reaction mixture | Catalyst decomposition | Lower the reaction temperature. |
Conclusion
The protocol described provides a reliable method for the synthesis of polymerizable, bromo-functionalized polysiloxanes. This versatile platform polymer can be further modified for a variety of applications in research and development, including the synthesis of novel block and graft copolymers for drug delivery and advanced materials. Careful control of reaction conditions and stoichiometry is crucial for obtaining a well-defined product with the desired functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel epoxy-terminated macromonomers and their polymerization for synthesis of bottle-brush type amphiphilic block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5516870A - Methods of making polysiloxanes - Google Patents [patents.google.com]
electrophilic addition of bromine to the double bond of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic addition of bromine to the terminal double bond of 10-Bromo-1-decene, yielding 1,2,10-tribromodecane. This reaction is a classic example of electrophilic halogenation of an alkene and is a useful transformation in organic synthesis for the introduction of vicinal dibromides. The protocol covers the reaction setup, execution, purification, and characterization of the product. The expected quantitative data, including yields and spectroscopic characteristics, are summarized for reference.
Introduction
The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. The reaction of this compound with molecular bromine proceeds through a bromonium ion intermediate to afford the corresponding vicinal dibromide, 1,2,10-tribromodecane. The presence of a terminal bromoalkyl chain in the starting material makes this reaction relevant for the synthesis of polyhalogenated alkanes, which can serve as intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Understanding the protocol and expected outcomes of this reaction is crucial for researchers in organic synthesis and drug development.
Reaction Mechanism & Experimental Workflow
The electrophilic addition of bromine to an alkene involves the polarization of the bromine molecule as it approaches the electron-rich double bond. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, resulting in the vicinal dibromide.
Diagram: Reaction Mechanism
Caption: The electrophilic addition of bromine to this compound.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of 1,2,10-tribromodecane.
Experimental Protocol
This protocol is adapted from the bromination of 1-dodecene (B91753) and is expected to yield the desired product in high purity.
Materials:
-
This compound (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of bromine in dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of this compound at 0 °C. The reaction is typically monitored by the disappearance of the reddish-brown color of bromine.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color should disappear completely.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2,10-tribromodecane.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometry |
| This compound | C₁₀H₁₉Br | 219.16 | Starting Material | 1.0 eq |
| Bromine | Br₂ | 159.81 | Reagent | 1.05 eq |
| 1,2,10-Tribromodecane | C₁₀H₁₉Br₃ | 378.97 | Product | - |
Table 2: Expected Yield and Physical Properties of 1,2,10-Tribromodecane
| Parameter | Expected Value |
| Yield | > 90% |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in chlorinated solvents, ethers, and hydrocarbons. Insoluble in water. |
Table 3: Predicted Spectroscopic Data for 1,2,10-Tribromodecane
| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |
| ¹H NMR (CDCl₃) | ~4.1-4.3 ppm (m, 1H, -CH(Br)-) |
| ~3.8-4.0 ppm (m, 2H, -CH₂(Br) at C1) | |
| ~3.4 ppm (t, 2H, -CH₂(Br) at C10) | |
| ~1.8-2.2 ppm (m, 2H, -CH₂- adjacent to -CH(Br)-) | |
| ~1.2-1.6 ppm (m, 12H, other -CH₂- groups) | |
| ¹³C NMR (CDCl₃) | ~55-60 ppm (-CH(Br)-) |
| ~40-45 ppm (-CH₂(Br) at C1) | |
| ~34 ppm (-CH₂(Br) at C10) | |
| ~25-35 ppm (other -CH₂- groups) | |
| IR (thin film) | ~2925-2855 cm⁻¹ (C-H stretch) |
| ~1465 cm⁻¹ (C-H bend) | |
| ~650-550 cm⁻¹ (C-Br stretch) |
Conclusion
The electrophilic addition of bromine to this compound is an efficient method for the synthesis of 1,2,10-tribromodecane. The provided protocol offers a reliable procedure for obtaining the product in high yield. The expected data presented in this note serves as a valuable reference for researchers performing this transformation and for the characterization of the resulting product. This reaction is a key step for creating versatile intermediates in the development of new chemical entities.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Bromo-1-decene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 10-Bromo-1-decene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low when using 9-decen-1-ol (B78377) and phosphorus tribromide (PBr₃). What are the potential causes and solutions?
A: Low yields in the PBr₃ bromination of alcohols are a common issue. Here are several factors to investigate:
-
Purity and Stoichiometry of PBr₃: PBr₃ is sensitive to moisture and can decompose over time, forming phosphorous acid and HBr. Using old or improperly stored PBr₃ can lead to reduced reactivity. Additionally, all three bromine atoms are available for reaction, but side reactions can consume the reagent.
-
Solution: Use freshly distilled or a newly opened bottle of PBr₃. Consider using a slight excess (e.g., 1.1-1.3 equivalents) to ensure complete conversion of the alcohol.[1]
-
-
Reaction Temperature: The reaction is exothermic. If the temperature is not controlled, side reactions, including elimination, can occur.
-
Solution: Add the PBr₃ dropwise to a cooled solution (e.g., 0 °C) of the alcohol in an appropriate solvent like dichloromethane (B109758) (DCM) or diethyl ether to maintain control over the reaction temperature.
-
-
Formation of Phosphite (B83602) Byproducts: The reaction proceeds through a phosphite ester intermediate. Incomplete reaction or hydrolysis of this intermediate during workup can lead to the loss of product. These phosphorus-containing byproducts can sometimes be difficult to separate.[1]
-
Solution: Ensure the reaction goes to completion by allowing it to stir for an adequate time, slowly warming to room temperature after the initial addition. A careful aqueous workup is crucial.
-
-
Workup Procedure: The quenching and extraction process can affect the final yield. The product might be lost if emulsions form or if the incorrect pH is used during washing steps.
-
Solution: Quench the reaction by slowly adding it to ice-cold water. Use a saturated sodium bicarbonate solution to neutralize excess acid. Ensure efficient extraction with a suitable organic solvent.
-
Q2: I am using the Appel reaction (PPh₃/CBr₄) to synthesize this compound, but I'm struggling to remove the triphenylphosphine (B44618) oxide (TPPO) byproduct. How can I improve my purification?
A: The removal of triphenylphosphine oxide (TPPO) is the primary challenge in the purification of products from Wittig, Mitsunobu, and Appel reactions. TPPO often co-purifies with the desired product due to its polarity and crystallinity.
-
Chromatography Issues: TPPO can streak across a wide range of polarities on a silica (B1680970) gel column, making separation difficult.
-
Solution: Use a less polar eluent system (e.g., pure hexane (B92381) or a very low percentage of ether in hexane) to keep the nonpolar this compound moving while retaining the more polar TPPO on the column. A short "plug" of silica can sometimes be effective for a quick separation if the polarity difference is significant.[2]
-
-
Crystallization/Precipitation: The solubility of TPPO is low in non-polar solvents.
-
Complexation: TPPO can form insoluble complexes with certain metal salts.
-
Solution: Dissolve the crude reaction mixture in a solvent like ethanol (B145695) and add a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[3][5] An insoluble complex will form (e.g., ZnCl₂(TPPO)₂), which can be filtered off.[3]
-
Q3: I am attempting an anti-Markovnikov hydrobromination of 1-decene (B1663960) to get this compound, but I am getting the 9-Bromodecane isomer as a major byproduct. How do I improve selectivity?
A: The formation of 9-Bromodecane indicates that a competing ionic (Markovnikov) addition of HBr is occurring alongside the desired free-radical (anti-Markovnikov) pathway.
-
Radical Initiator is Key: The anti-Markovnikov addition requires the presence of radicals. Without an initiator, the ionic mechanism will dominate.[6]
-
Purity of Alkene: Peroxides present as impurities in the alkene starting material can inadvertently initiate the radical reaction even when not intended. Conversely, inhibitors present in the solvent or on glassware can quench the radical reaction.
-
Solution: Use purified alkene and ensure glassware is clean and free of radical inhibitors.
-
-
Reaction Conditions: The conditions must favor the radical chain reaction.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Common Challenges |
| Appel Reaction | 9-Decen-1-ol | PPh₃, CBr₄ | >90% (up to 100% reported)[10] | High yield, mild conditions, SN2 mechanism (inversion of stereochemistry).[11] | Difficult removal of triphenylphosphine oxide (TPPO) byproduct.[12] |
| PBr₃ Bromination | 9-Decen-1-ol | PBr₃ | 50-90%[1] | Reagent is readily available, SN2 mechanism avoids rearrangements.[13][14] | PBr₃ is moisture-sensitive, reaction is exothermic, potential for phosphite byproducts.[1][14] |
| Anti-Markovnikov Hydrobromination | 1-Decene | HBr, Peroxide/UV | 80-100% (on similar alkenes)[7] | Direct conversion of the alkene, high atom economy. | Requires strict control to ensure radical pathway; potential for Markovnikov byproduct.[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62871-09-4[15] |
| Molecular Formula | C₁₀H₁₉Br[15] |
| Molecular Weight | 219.16 g/mol [16] |
| Appearance | Colorless to almost colorless clear liquid[10][15] |
| Boiling Point | 50 °C @ 0.3 mmHg[10] |
| Density | 1.092 g/mL at 25 °C[10] |
| Refractive Index (n²⁰/D) | 1.4660[10] |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Appel Reaction
This protocol is adapted from a general procedure that reports a quantitative yield.[10]
Materials:
-
9-Decen-1-ol (10.0 g, 64.1 mmol)
-
Dichloromethane (DCM), anhydrous (300 mL)
-
Triphenylphosphine (PPh₃) (21.8 g, 83.1 mmol)
-
Carbon tetrabromide (CBr₄) (27.6 g, 83.2 mmol)
-
Hexane (for chromatography)
-
Silica gel
Procedure:
-
Add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled solution, add triphenylphosphine (21.8 g, 83.1 mmol) followed by carbon tetrabromide (27.6 g, 83.2 mmol) in portions.
-
Allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.
-
Continue stirring at room temperature for 14 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using hexane as the eluent. The product, this compound, is nonpolar and will elute first, followed by the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product and remove the solvent under vacuum to yield this compound as a colorless liquid.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. reddit.com [reddit.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 8. orgosolver.com [orgosolver.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound CAS#: 62871-09-4 [m.chemicalbook.com]
- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 15. innospk.com [innospk.com]
- 16. This compound 97 62871-09-4 [sigmaaldrich.com]
Technical Support Center: Reactions Involving 10-Bromo-1-decene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Bromo-1-decene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercially available this compound typically has a purity of 97% or higher. The main impurities can include the starting material from its synthesis, 9-decen-1-ol, and potentially small amounts of 1,10-dibromodecane (B1670030) if excess brominating agent was used. Other possible impurities are isomers with the double bond in different positions, although these are generally present in very low amounts.
Q2: How can I minimize the formation of side products during the synthesis of this compound from 9-decen-1-ol?
A2: To minimize side products, careful control of the reaction conditions is crucial. When using phosphorus tribromide (PBr₃), adding it slowly to the alcohol at a low temperature (e.g., 0 °C) can help prevent the formation of ethers and elimination products. In the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide), ensuring the reaction is run under anhydrous conditions is key to preventing the formation of triphenylphosphine oxide and other phosphorus-containing byproducts.
Q3: Can the terminal alkene in this compound interfere with reactions at the alkyl bromide site?
A3: Yes, the terminal alkene can be a source of side reactions under certain conditions. Strong acids or bases can promote isomerization of the double bond. In the presence of transition metal catalysts, such as those used in cross-coupling reactions, the alkene can sometimes coordinate to the metal center and undergo unintended reactions, including polymerization or insertion reactions. Careful selection of catalysts and reaction conditions is necessary to avoid these side reactions.
Troubleshooting Guides
Guide 1: Grignard Reagent Formation and Use
Problem: Low yield of the desired product when using the Grignard reagent of this compound (10-decenylmagnesium bromide).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling | The formation of 1,19-eicosadiene (B81346) is a common side reaction. To minimize this, use dilute solutions and add the this compound slowly to the magnesium turnings. |
| Protonation of Grignard Reagent | The Grignard reagent is a strong base and will be quenched by any proton source. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. This will prevent the formation of 1-decene. |
| Incomplete Reaction | If the reaction with the electrophile is incomplete, you may recover unreacted starting materials. Ensure the electrophile is added slowly at an appropriate temperature and that the reaction is stirred for a sufficient amount of time. |
Illustrative Data on Grignard Reaction Side Products:
| Side Product | Typical Yield Range (%) | Conditions Favoring Formation |
| 1,19-Eicosadiene | 5 - 15 | High concentration of Grignard reagent, elevated temperatures. |
| 1-Decene | 2 - 10 | Presence of moisture or other proton sources. |
Note: The data in this table is illustrative and based on typical outcomes for similar long-chain alkyl halides. Actual yields will vary depending on specific experimental conditions.
Logical Workflow for Troubleshooting Grignard Reactions:
Caption: Troubleshooting workflow for Grignard reactions.
Guide 2: Williamson Ether Synthesis
Problem: Formation of significant amounts of elimination byproduct in a Williamson ether synthesis with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| E2 Elimination | This compound is a primary alkyl halide, but elimination can still compete with substitution, especially with a sterically hindered or strong base. To favor substitution, use a less hindered alkoxide and a polar aprotic solvent (e.g., DMF, DMSO). Running the reaction at a lower temperature can also favor the Sₙ2 pathway. The primary elimination product is 1,9-decadiene. |
| Incomplete Reaction | If the reaction does not go to completion, you will have unreacted this compound and the starting alcohol. Ensure you are using at least a stoichiometric amount of the alkoxide and allow for sufficient reaction time. |
Illustrative Data on Williamson Ether Synthesis Side Products:
| Side Product | Typical Yield Range (%) | Conditions Favoring Formation |
| 1,9-Decadiene | 5 - 20 | Use of bulky, strong bases (e.g., potassium tert-butoxide), high temperatures. |
Note: The data in this table is illustrative and based on general principles of Sₙ2/E2 competition. Actual yields will vary depending on the specific alkoxide and reaction conditions.
Reaction Pathway for Williamson Ether Synthesis and E2 Elimination:
Caption: Competing pathways in Williamson ether synthesis.
Experimental Protocols
Protocol 1: Formation of 10-Decenylmagnesium Bromide
Objective: To prepare the Grignard reagent of this compound for use in subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a gas inlet, under a stream of inert gas.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF to the dropping funnel and add it to the magnesium.
-
Observe for the initiation of the reaction (disappearance of the iodine color, gentle refluxing). If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is ready for use.
Protocol 2: Williamson Ether Synthesis of a Generic Alkoxy-decene
Objective: To synthesize an ether from this compound and a generic alcohol (R-OH).
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous alcohol (R-OH)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Add the anhydrous alcohol (R-OH, 1.1 equivalents) to the DMF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Technical Support Center: Purification of 10-Bromo-1-decene by Column Chromatography
This guide provides detailed protocols and troubleshooting advice for the purification of 10-bromo-1-decene using silica (B1680970) gel column chromatography. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common issues encountered during the purification of this compound and their solutions:
Q1: What is the ideal stationary and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (SiO₂).[1] Since this compound is a non-polar compound, a non-polar mobile phase (eluent) is recommended. Pure n-hexane is a good starting point.[1] To increase the polarity of the eluent and facilitate the elution of slightly more polar impurities, a mixture of hexane (B92381) and a small amount of a more polar solvent like ethyl acetate (B1210297) can be used.
Q2: How do I determine the optimal solvent system for my column?
A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[2] A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3][4] This will ensure good separation from both less polar and more polar impurities.
Q3: My compound is not eluting from the column, what should I do?
A3: This issue typically arises if the mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For instance, if you are using 100% hexane, try switching to a 99:1 hexane:ethyl acetate mixture. Continue to increase the ethyl acetate concentration in small increments (e.g., 98:2, 95:5) until your compound begins to elute.
Q4: My compound is eluting too quickly with the solvent front. How can I fix this?
A4: This indicates that your mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, reduce the percentage of ethyl acetate or switch to a less polar co-solvent like dichloromethane (B109758) or toluene. If you are already using 100% hexane and the compound is still in the solvent front, this suggests the presence of a significant non-polar impurity.
Q5: I am getting poor separation between this compound and an impurity. What are my options?
A5: Poor separation can be due to several factors.
-
Optimize the Mobile Phase: A very subtle change in the mobile phase polarity can sometimes significantly improve separation. Try very small increments of the polar solvent in your hexane mixture.
-
Column Dimensions: Use a longer and narrower column to increase the surface area of the stationary phase, which can improve resolution.
-
Sample Loading: Ensure you have not overloaded the column. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel for difficult separations.
-
Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the mobile and stationary phases.
Q6: I suspect my this compound is decomposing on the silica gel. Is this possible and what can I do?
A6: While this compound is generally stable, the slightly acidic nature of silica gel can potentially cause degradation of sensitive compounds, though this is less common for simple alkyl halides.[5] Terminal alkenes are generally stable on silica gel.[6]
-
Test for Degradation: You can test for degradation by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots, degradation is occurring.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-volatile base like triethylamine (B128534) (typically 0.1-1%) to your eluent.
-
Alternative Stationary Phase: If degradation is a persistent issue, consider using a less acidic stationary phase like alumina.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the purification of this compound from a crude reaction mixture where the primary impurity is the starting material, 9-decen-1-ol.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent.
-
Spot the mixture on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 100% hexane, 99:1, 95:5 hexane:ethyl acetate) to find the optimal eluent.
-
The desired product, this compound, is less polar than the starting alcohol (9-decen-1-ol) and will have a higher Rf value.[2][7]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has been absorbed into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the chosen eluent to the top of the column.
-
Begin collecting fractions as the solvent starts to drip from the column.
-
Monitor the elution process by periodically taking TLC samples of the collected fractions.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Compound | Structure | Polarity | Expected Rf Value (95:5 Hexane:Ethyl Acetate) |
| This compound | Br-(CH₂)₈-CH=CH₂ | Low | ~0.5 - 0.7 |
| 9-Decen-1-ol | HO-(CH₂)₈-CH=CH₂ | Medium | ~0.2 - 0.4 |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate, temperature, chamber saturation).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. This compound CAS#: 62871-09-4 [m.chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
removing unreacted starting materials from 10-Bromo-1-decene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 10-Bromo-1-decene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
The most common impurities depend on the synthetic route employed. When synthesizing this compound from 9-decen-1-ol, typical impurities include:
-
Unreacted 9-decen-1-ol: Incomplete reaction can lead to the presence of the starting alcohol.
-
Triphenylphosphine (B44618) oxide: If the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide) is used, triphenylphosphine oxide is a major byproduct.
-
Dibrominated byproducts: Although less common, over-bromination can lead to the formation of dibrominated species.
-
Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.
Q2: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification of this compound. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the non-polar product from the more polar starting material (9-decen-1-ol) and highly polar byproducts like triphenylphosphine oxide.
Q3: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
A persistent color in the final product may indicate the presence of trace impurities or degradation products. To address this, you can try the following:
-
Charcoal Treatment: Passing a solution of the product through a small amount of activated charcoal can help remove colored impurities.
-
Re-purification: A second pass through a silica (B1680970) gel column, possibly with a slower gradient elution, can improve the separation and remove the colored components.
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective final purification step to obtain a colorless product. This compound has a boiling point of 50 °C at 0.3 mmHg.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of starting material (9-decen-1-ol) in the final product. | Incomplete reaction or inefficient purification. | Optimize the reaction conditions to ensure complete conversion. During column chromatography, use a less polar eluent system to achieve better separation between the product and the more polar starting alcohol. |
| Triphenylphosphine oxide contamination. | This is a common byproduct of the Appel reaction. | Several methods can be employed for its removal: 1. Filtration through a silica plug: Suspend the crude mixture in a non-polar solvent (e.g., hexanes/ether) and pass it through a short plug of silica gel. The less polar product will elute while the polar triphenylphosphine oxide is retained. 2. Precipitation: Dissolve the crude mixture in a polar solvent like ethanol (B145695) and add a solution of zinc chloride. This forms an insoluble complex with triphenylphosphine oxide that can be filtered off. 3. Crystallization: Triphenylphosphine oxide can sometimes be crystallized out of the reaction mixture by using a suitable solvent system, such as a benzene-cyclohexane mixture. |
| Low yield after column chromatography. | The product may be partially co-eluting with impurities or adsorbing irreversibly to the silica gel. | Carefully monitor the fractions using TLC to avoid discarding fractions containing the product. Ensure the column is not overloaded. If the product is sensitive to silica gel, consider using a different stationary phase like alumina (B75360) or a less acidic grade of silica. |
| Product appears oily or as a viscous liquid instead of a clear liquid. | Presence of residual solvent or high molecular weight impurities. | Dry the product under high vacuum to remove any remaining solvent. If the issue persists, re-purification by column chromatography or distillation is recommended. |
Data Presentation
Table 1: Solvent Selection for Purification
| Compound | Solubility in Non-Polar Solvents (e.g., Hexanes) | Solubility in Polar Aprotic Solvents (e.g., Dichloromethane) | Solubility in Polar Protic Solvents (e.g., Ethanol) |
| This compound | High | High | Moderate |
| 9-decen-1-ol | Moderate | High | High |
| Triphenylphosphine oxide | Low | Moderate | Moderate |
This table provides a qualitative guide for solvent selection during extraction and chromatography.
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >95% | 70-90% | High resolution separation, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |
| Filtration through a Silica Plug | >90% | >90% | Fast and efficient for removing highly polar impurities. | Not effective for separating compounds with similar polarities. |
| Precipitation of Byproducts | Variable | >85% | Good for removing specific byproducts like triphenylphosphine oxide on a large scale. | Requires specific reagents and may not be universally applicable. |
| Distillation | >98% | 60-80% | Excellent for removing non-volatile impurities and achieving high purity. | Requires the compound to be thermally stable and have a suitable boiling point. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation
-
Dissolution: After the reaction is complete, concentrate the reaction mixture and dissolve the residue in ethanol.
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Precipitant Addition: Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution to the ethanolic solution of the crude product at room temperature.
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Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask may aid precipitation.
-
Filtration: Filter the mixture to remove the white precipitate.
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Workup: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by dissolving it in a suitable organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
optimizing temperature and reaction time for 10-Bromo-1-decene reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 10-Bromo-1-decene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should be aware of for reaction planning?
A1: this compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₉Br.[1][2] Key properties to consider are its boiling point of 50°C at 0.3 mmHg and its density of approximately 1.092 g/mL at 25°C.[1] It is soluble in organic solvents.[1] Due to the presence of both a terminal alkene and a primary alkyl bromide, it can participate in a variety of reactions, including Grignard reagent formation, and palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings.[3]
Q2: How should I properly store and handle this compound?
A2: To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation from air and moisture.[1]
Q3: What are the most common reactions performed with this compound?
A3: The dual functionality of this compound makes it a versatile reagent in organic synthesis. The most common reactions include:
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Grignard Reagent Formation: The alkyl bromide functionality readily reacts with magnesium to form the corresponding Grignard reagent, which can then be used for carbon-carbon bond formation with various electrophiles.[3]
-
Suzuki-Miyaura Coupling: The alkyl bromide can participate in palladium-catalyzed cross-coupling reactions with boronic acids or their derivatives.
-
Heck Reaction: The terminal alkene can undergo a palladium-catalyzed reaction with aryl or vinyl halides.[4]
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[3]
Troubleshooting Guides
Grignard Reaction with this compound
Q4: My Grignard reaction with this compound is not initiating. What are the possible causes and solutions?
A4: Failure to initiate a Grignard reaction is a common issue. Here are the likely causes and how to troubleshoot them:
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Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction.
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Presence of Moisture: Grignard reagents are extremely sensitive to water.
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Poor Quality of this compound: Impurities in the starting material can inhibit the reaction.
-
Solution: Purify the this compound by distillation if its purity is questionable.
-
Q5: I am observing a low yield of my desired product and a significant amount of a higher molecular weight byproduct in my Grignard reaction. What is happening?
A5: This is likely due to a Wurtz-type coupling side reaction, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (eicos-1,19-diene).[8][9][10][11]
-
Troubleshooting Strategies:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8]
-
Temperature Control: The Grignard formation is exothermic. Maintain a moderate reaction temperature to minimize the rate of the Wurtz coupling.[8][9]
-
Dilution: Using more dilute solutions can also help to reduce the likelihood of the coupling side reaction.
-
Suzuki-Miyaura Coupling with this compound
Q6: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. How can I optimize the reaction conditions?
A6: Low yields in Suzuki coupling can be attributed to several factors. A systematic optimization of reaction parameters is recommended.[12]
-
Troubleshooting Strategies:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For alkyl bromides, bulky, electron-rich phosphine (B1218219) ligands often give good results. Consider screening different catalyst systems.[13]
-
Base: The strength and solubility of the base are important. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[14][15] A stronger base may be necessary.
-
Solvent: The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, THF, dioxane) and an aqueous solution of the base is commonly used.[12][16]
-
Temperature: While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and side reactions. An optimal temperature, typically between 80-120°C, should be determined experimentally.[12][16]
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[16]
-
Q7: I am observing the formation of a homocoupling product (eicos-1,19-diene) in my Suzuki coupling reaction. How can I minimize this side reaction?
A7: Homocoupling of the alkyl bromide is a common side reaction in Suzuki coupling.
-
Troubleshooting Strategies:
-
Oxygen-Free Conditions: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can promote homocoupling.[13]
-
Catalyst Choice: Using a Pd(0) precatalyst like Pd(PPh₃)₄ may reduce homocoupling compared to Pd(II) sources.[13]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[13]
-
Heck Reaction with this compound
Q8: I am attempting a Heck reaction with this compound and an aryl halide, but the reaction is not proceeding. What should I check?
A8: In a Heck reaction, the terminal alkene of this compound reacts with an aryl or vinyl halide. If the reaction is not working, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, the reaction conditions must facilitate its reduction to the active Pd(0) species.[17]
-
Base: A suitable base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the acid generated during the reaction.[4]
-
Solvent: Polar aprotic solvents like DMF or NMP are often used in Heck reactions.
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Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-140°C.[18]
Q9: The regioselectivity of my Heck reaction is poor. How can I control it?
A9: For terminal alkenes like this compound, the substitution typically occurs at the less substituted carbon of the double bond. However, reaction conditions can influence this.
-
Troubleshooting Strategies:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the regioselectivity.
-
Additives: The addition of certain salts can sometimes influence the reaction pathway.
-
Data Presentation
Table 1: General Conditions for Grignard Reagent Formation with this compound
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[6] |
| Magnesium | 1.1 - 1.5 equivalents | Use fresh, high-quality magnesium turnings. |
| Activation | Iodine crystal or 1,2-dibromoethane | Essential for initiating the reaction.[5][6] |
| Temperature | Room temperature to gentle reflux | The reaction is exothermic; cooling may be necessary to control the rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with atmospheric moisture and oxygen.[6] |
Table 2: Starting Points for Optimizing Suzuki-Miyaura Coupling with this compound
| Parameter | Typical Range | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) sources. |
| Ligand | 2-10 mol% | Bulky, electron-rich phosphines (e.g., SPhos, XPhos). |
| Base | 2-3 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃. |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | A two-phase system is common.[16] |
| Temperature | 80 - 120 °C | Optimize for each specific substrate combination.[12][16] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS.[16] |
Table 3: General Parameters for Heck Reaction of this compound with an Aryl Halide
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(OAc)₂, PdCl₂(PPh₃)₂. |
| Ligand | 2-10 mol% | Triphenylphosphine is a common choice. |
| Base | 1.5 - 2 equivalents | Triethylamine, Potassium Carbonate.[4] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally effective. |
| Temperature | 80 - 140 °C | Higher temperatures are often required.[18] |
| Reaction Time | 4 - 48 hours | Highly dependent on the reactivity of the aryl halide. |
Experimental Protocols
Protocol 1: Formation of 9-Decenylmagnesium Bromide
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Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
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Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the brown color disappears.
-
Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color (if used), bubbling, and a gentle reflux.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent, which should be used immediately in the next step.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Setup: To a Schlenk flask, add the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water). Then, add this compound (1 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Optimization strategy for Suzuki coupling reactions.
References
- 1. innospk.com [innospk.com]
- 2. gmchemic.com [gmchemic.com]
- 3. nbinno.com [nbinno.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the hydrobromic acid byproduct in 10-Bromo-1-decene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the management of hydrobromic acid (HBr) and other acidic byproducts generated during the synthesis of 10-Bromo-1-decene.
Troubleshooting Guide
Encountering issues during the workup and purification of this compound is common, often stemming from the improper removal of acidic byproducts. The following table outlines potential problems, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low final product yield | 1. Product loss during aqueous workup: Emulsion formation or partitioning of the product into the aqueous layer. 2. Degradation of the product: Presence of residual acid (HBr) during distillation can lead to decomposition or side reactions. | 1. Use a saturated brine solution (NaCl) to break up emulsions and reduce the solubility of the organic product in the aqueous layer. 2. Ensure complete neutralization of the organic layer with a basic solution (e.g., saturated NaHCO₃) before drying and distillation. Test the aqueous layer with pH paper to confirm it is neutral or slightly basic. |
| Product is colored (yellow or brown) | 1. Presence of elemental bromine (Br₂): Can form from the oxidation of HBr. 2. Decomposition during distillation: Residual acid can cause the product to decompose at elevated temperatures. | 1. Wash the organic layer with a reducing agent solution, such as 5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears. 2. Confirm complete neutralization before distillation. Consider vacuum distillation to reduce the boiling point and minimize thermal decomposition.[1] |
| Inconsistent or poor analytical results (NMR, GC-MS) | 1. Presence of acidic impurities: Residual HBr or phosphorous acid can affect analytical instruments and lead to inaccurate readings. 2. Presence of byproducts: Incomplete reaction or side reactions can lead to impurities that co-distill with the product. | 1. Thoroughly wash the product with a saturated sodium bicarbonate solution and then with deionized water until the aqueous wash is neutral. 2. If impurities persist after distillation, consider purification by column chromatography over silica (B1680970) gel.[1] |
| Vigorous gas evolution during neutralization | Excess unreacted brominating agent (e.g., PBr₃) or a high concentration of HBr: Reacts rapidly with the basic wash solution. | Add the basic solution slowly and with vigorous stirring, preferably in an ice bath to control the exothermic reaction and gas evolution. |
| Formation of a solid precipitate during workup | Insoluble salts: Formation of inorganic salts from the neutralization of phosphorous acid or other phosphorus-containing byproducts. | Add sufficient water to dissolve the salts. If the precipitate persists, it may be necessary to filter the organic layer before proceeding with the subsequent washes. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the hydrobromic acid byproduct?
A1: Hydrobromic acid (HBr) is a strong acid that can act as a catalyst for various side reactions, such as the isomerization of the double bond, polymerization, or decomposition of the final product, especially at elevated temperatures during distillation.[2] Its presence can also lead to corrosion of equipment and inaccurate analytical results.
Q2: What are the primary sources of hydrobromic acid in the synthesis of this compound?
A2: When using phosphorus tribromide (PBr₃) to convert an alcohol to an alkyl bromide, HBr is formed as a byproduct of the reaction between PBr₃ and the alcohol.[3][4] The reaction also produces phosphorous acid (H₃PO₃), another acidic byproduct that needs to be removed.[3][5]
Q3: What is the recommended procedure for neutralizing and removing acidic byproducts?
A3: A standard workup procedure involves washing the crude organic product with a sequence of aqueous solutions. A common and effective method is to first wash with water or ice to quench the reaction, followed by a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acids. Finally, washing with brine (saturated NaCl solution) helps to remove water and break any emulsions.
Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for neutralization?
A4: While NaOH is a strong base, its use is generally discouraged for this workup. A strong base can promote elimination reactions, leading to the formation of diene byproducts, or hydrolysis of the alkyl bromide back to the alcohol, thus reducing the yield of the desired this compound. Saturated sodium bicarbonate is a weaker base and is sufficient for neutralizing strong acids like HBr without causing significant side reactions.
Q5: How can I confirm that all the acidic byproducts have been removed?
A5: After the final aqueous wash, you can test the pH of the aqueous layer using pH paper. The pH should be neutral (around 7). If the aqueous layer is still acidic, an additional wash with the basic solution is recommended.
Q6: What are the safety precautions when handling hydrobromic acid and phosphorus tribromide?
A6: Both hydrobromic acid and phosphorus tribromide are corrosive and toxic.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a neutralizing agent, such as sodium bicarbonate, readily available in case of a spill.
Experimental Protocol: Neutralization and Workup
This protocol outlines the detailed methodology for the quenching, neutralization, and purification of this compound following its synthesis using phosphorus tribromide.
1. Quenching the Reaction:
-
Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice. This will hydrolyze any remaining PBr₃ and begin to dilute the acidic byproducts.
2. Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate. The organic layer, containing the this compound, will typically be the upper layer, but it is essential to verify this by adding a small amount of water to see which layer it adds to.
-
Drain and discard the lower aqueous layer.
3. Neutralization Washes:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the organic layer.
-
Stopper the funnel and shake gently at first, venting frequently to release any evolved carbon dioxide gas.
-
Once the initial gas evolution has subsided, shake more vigorously for 1-2 minutes.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with saturated NaHCO₃ solution.
-
Test the pH of the aqueous wash to ensure it is neutral or slightly basic.
4. Water and Brine Washes:
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Wash the organic layer with deionized water to remove any remaining inorganic salts.
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Finally, wash the organic layer with a saturated brine solution. This helps to remove the majority of the dissolved water from the organic layer and aids in breaking any emulsions.
5. Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
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Filter the solution to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
6. Final Purification:
-
The crude this compound can be further purified by vacuum distillation to obtain the final, high-purity product.[1]
Process Flow Diagram
Caption: Workflow for the neutralization and purification of this compound.
References
Technical Support Center: 10-Bromo-1-decene Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 10-Bromo-1-decene during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a bifunctional organic molecule featuring a terminal alkene and a primary bromide. The presence of the carbon-carbon double bond makes it susceptible to polymerization, primarily through a free-radical mechanism. This process can be initiated by exposure to heat, light (UV radiation), or the presence of radical-initiating impurities, leading to the formation of long-chain polymers.[1] This unwanted polymerization can alter the compound's physical and chemical properties, rendering it unsuitable for its intended use in synthesis.
Q2: What are the ideal storage conditions for this compound to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
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Temperature: Store in a cool, controlled environment. While room temperature is often cited, refrigeration (2-8 °C) is recommended for long-term storage. Avoid freezing, as this can cause phase separation of any added inhibitors.
-
Light: Store in an amber or opaque container to protect it from light, which can initiate photopolymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, which can participate in the formation of peroxides that act as polymerization initiators.
-
Purity: Ensure the product is of high purity (typically ≥97%), as impurities can sometimes catalyze polymerization.[2]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added in small amounts to monomers like this compound to prevent spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. Common types of inhibitors include phenolic compounds and stable free radicals.
Q4: Which inhibitors are recommended for this compound?
A4: For haloalkenes such as this compound, phenolic inhibitors are commonly used. The two most frequently recommended are:
-
Butylated Hydroxytoluene (BHT): A versatile and common free-radical scavenger.
-
Monomethyl Ether of Hydroquinone (MEHQ): Another effective phenolic inhibitor that is widely used for stabilizing unsaturated monomers.
For specialized applications requiring very high stability, a stable free radical inhibitor such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) can also be considered.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
Problem 1: My this compound has become viscous or contains solid particles.
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Possible Cause: This is a clear indication that polymerization has occurred. The increase in viscosity is due to the formation of higher molecular weight polymer chains. Solid particles are likely high-molecular-weight polymers that have precipitated from the solution.
-
Solution:
-
Do not use: If significant polymerization has occurred, the material is likely no longer suitable for most applications, as the purity is compromised and it may contain cross-linked polymers.
-
Quantify the extent of polymerization: You can estimate the polymer content using the experimental protocols outlined below (e.g., viscosity measurement, NMR spectroscopy).
-
Purification (for minor polymerization): If polymerization is minimal, you may be able to purify the remaining monomer by vacuum distillation. However, care must be taken as heating during distillation can promote further polymerization. It is crucial to add a suitable inhibitor to the distillation flask.
-
Problem 2: I need to remove the inhibitor before my reaction. How can I do this?
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Possible Cause: Many synthetic procedures are sensitive to the presence of inhibitors.
-
Solution:
-
Alkaline Wash: For phenolic inhibitors like BHT and MEHQ, a simple and effective method is to wash the this compound with an aqueous solution of a base, such as 1M sodium hydroxide (B78521) (NaOH). The inhibitor will be deprotonated to its phenolate (B1203915) salt, which is soluble in the aqueous layer and can be separated. Follow this with a water wash to remove any residual base and then dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄).
-
Column Chromatography: Passing the this compound through a short plug of activated alumina (B75360) or silica (B1680970) gel can also effectively remove the inhibitor.
-
Problem 3: My this compound is discolored (yellow or brown).
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Possible Cause: Discoloration can be a sign of degradation or the presence of impurities, which may also promote polymerization. It can also indicate the early stages of polymerization.
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Solution:
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Assess Purity: Analyze the sample using techniques like NMR or GC-MS to identify any impurities.
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Consider Purification: If the discoloration is minor and purity is still high, the material may be usable. However, for sensitive applications, purification by vacuum distillation is recommended.
-
Data Presentation
The following tables provide illustrative data on the effectiveness of various storage conditions and inhibitors in preventing the polymerization of this compound. Please note that these are representative values and actual rates may vary based on specific conditions and purity.
Table 1: Effect of Temperature on Polymerization Rate
| Storage Temperature (°C) | Atmosphere | Estimated Polymer Content after 6 Months (%) |
| 4 | Inert (N₂) | < 0.1 |
| 25 | Inert (N₂) | 0.5 - 1.0 |
| 25 | Air | 2.0 - 5.0 |
| 40 | Inert (N₂) | > 5.0 |
Table 2: Efficacy of Common Polymerization Inhibitors
| Inhibitor | Concentration (ppm) | Storage Conditions | Estimated Polymer Content after 6 Months (%) |
| None | 0 | 25°C, Inert (N₂) | 0.5 - 1.0 |
| BHT | 100 | 25°C, Inert (N₂) | < 0.2 |
| MEHQ | 100 | 25°C, Inert (N₂) | < 0.2 |
| TEMPO | 50 | 25°C, Inert (N₂) | < 0.1 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Polymer Content by ¹H NMR Spectroscopy
This method allows for the quantification of low levels of polymer by comparing the integration of the sharp monomer signals with any broad signals corresponding to the polymer backbone.
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Sample Preparation: Prepare a solution of a known concentration of the this compound sample in a deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., mesitylene).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the T₁ of the slowest relaxing proton to allow for full relaxation and accurate integration.
-
Data Analysis:
-
Integrate the sharp vinyl proton signals of the monomer (typically around 4.9-5.8 ppm).
-
Integrate any broad signals in the aliphatic region (typically 1.2-1.6 ppm) that are characteristic of the polymer backbone.
-
Compare the integration of the polymer signals to the monomer signals and the internal standard to calculate the weight percent of the polymer.
-
Protocol 2: Detection of Polymer Formation by Viscosity Measurement
An increase in the viscosity of the liquid is a direct indication of polymerization.
-
Instrumentation: Use a calibrated viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer) or a rheometer.
-
Procedure:
-
Measure the viscosity of a fresh, unpolymerized sample of this compound to establish a baseline.
-
At regular intervals during storage, or if polymerization is suspected, measure the viscosity of the stored sample under the same conditions (temperature).
-
-
Interpretation: A significant increase in viscosity compared to the baseline indicates the presence of polymer. This method is more qualitative for low levels of polymer but is very effective for detecting significant polymerization.
Visualizations
Caption: Workflow for preventing and addressing the polymerization of this compound.
Caption: Mechanism of free-radical polymerization and inhibition.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 10-Bromo-1-decene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 10-bromo-1-decene.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for a substrate like this compound?
A1: For a long-chain alkenyl bromide such as this compound, the most frequently employed palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are valued for their ability to form new carbon-carbon bonds with a broad tolerance for various functional groups.
Q2: What are the primary challenges when using this compound in these reactions?
A2: The primary challenges include the lower reactivity of alkyl bromides compared to aryl bromides, the potential for β-hydride elimination as a competing side reaction, and the possibility of olefin isomerization. Selecting the appropriate catalyst and reaction conditions is crucial to mitigate these issues and achieve high yields of the desired product.
Q3: How do I choose the best palladium catalyst for my reaction?
A3: The choice of catalyst depends on the specific cross-coupling reaction. For Suzuki couplings with alkyl bromides, catalysts with bulky, electron-rich phosphine (B1218219) ligands are often preferred. In Heck reactions, a variety of palladium sources can be effective, and the choice may depend on the specific alkene coupling partner. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used, although copper-free systems are gaining popularity to avoid homocoupling of the alkyne.[1][2][3]
Q4: What is "palladium black" and how can I avoid it?
A4: "Palladium black" is a common term for the black precipitate of elemental palladium that forms when the palladium(0) catalyst decomposes and aggregates. This leads to a loss of catalytic activity. To prevent its formation, it is important to use high-purity, degassed solvents and reagents, and to maintain an inert atmosphere throughout the reaction. The choice of ligand and temperature can also influence catalyst stability.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a pre-activated palladium(0) source or ensure in-situ reduction of a palladium(II) precatalyst is efficient. For alkyl bromides, consider catalysts with bulky, electron-rich ligands like SPhos or XPhos. |
| Inefficient Transmetalation | Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or catalyst. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The presence of water can sometimes be beneficial for transmetalation. |
| β-Hydride Elimination | This is a common side reaction with alkyl halides. Using bulky ligands on the palladium catalyst can disfavor this pathway. Lowering the reaction temperature may also help. |
| Protodeboronation | The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base. Using potassium trifluoroborate salts or boronic esters can increase stability.[4] |
Heck Reaction
Problem: Low yield and/or formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | As with other palladium-catalyzed reactions, the formation of palladium black can be an issue. Ensure rigorous exclusion of oxygen. |
| Poor Regioselectivity | The position of the new C-C bond on the alkene partner can vary. The choice of ligand and solvent can influence regioselectivity. For acrylates, coupling typically occurs at the β-position. |
| Olefin Isomerization | The double bond in this compound or the product can migrate. This can sometimes be suppressed by the choice of ligand or by adding certain additives. |
| Reductive Heck Pathway | Instead of the expected substitution product, a reduction product may be formed. This is influenced by the hydride source in the reaction mixture. Careful selection of the base and solvent is important.[5] |
Sonogashira Coupling
Problem: Low yield and significant homocoupling of the alkyne (Glaser coupling).
| Possible Cause | Troubleshooting Step |
| Catalyst System Inefficiency | For alkyl bromides, higher temperatures may be required compared to aryl iodides. Ensure the palladium catalyst and copper(I) co-catalyst are of good quality. |
| Alkyne Homocoupling | This is a common side reaction, especially in the presence of oxygen. Rigorously degas all solvents and reagents and maintain an inert atmosphere.[1][2] |
| Copper-Free Conditions | To completely avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often require specific ligands and bases to proceed efficiently.[1][2] |
| Base Incompatibility | An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically required to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess. |
Catalyst Performance Data
The following tables summarize representative quantitative data for different catalyst systems in cross-coupling reactions with substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling of Alkyl Bromides with Arylboronic Acids
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | THF/H₂O | 80 | 24 | 70-85 |
Table 2: Heck Reaction of Bromoalkanes with Alkenes
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 18 | 75-85 |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 130 | 24 | 70-80 |
| Herrmann's Catalyst | - | K₂CO₃ | Dioxane | 110 | 12 | 80-90 |
Table 3: Sonogashira Coupling of Alkyl Bromides with Terminal Alkynes
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | 70-85 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 80 | 16 | 75-90 |
| Pd₂(dba)₃/Xantphos | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | 65-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction of this compound with Ethyl Acrylate (B77674)
Materials:
-
This compound (1.0 mmol)
-
Ethyl acrylate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
PPh₃ (0.04 mmol)
-
Et₃N (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed DMF, this compound, ethyl acrylate, and triethylamine.
-
Heat the mixture to 120 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
CuI (0.05 mmol)
-
Anhydrous Et₃N (3 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed THF and Et₃N.
-
Add this compound followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at 65 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in 10-Bromo-1-decene functionalization
Welcome to the technical support center for the functionalization of 10-Bromo-1-decene. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues, particularly low conversion rates, in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in functionalization reactions with this compound?
A1: Low conversion rates in reactions involving this compound, a long-chain terminal bromoalkene, can often be attributed to several key factors. These include the purity of the starting material, catalyst deactivation (in the case of cross-coupling reactions), suboptimal reaction conditions such as temperature and solvent, and the presence of moisture or oxygen. For Grignard reactions, the absolute dryness of reagents and glassware is paramount.
Q2: How does the dual functionality of this compound (a terminal alkene and a primary bromide) affect my reaction?
A2: The presence of both a terminal double bond and a primary alkyl bromide offers diverse reactivity but can also lead to side reactions.[1] In palladium-catalyzed reactions, the alkene can potentially coordinate to the metal center, and in Grignard formation, the alkene moiety is generally tolerated but can participate in side reactions under certain conditions. Careful selection of reaction conditions and catalysts is crucial to ensure chemoselectivity.
Q3: Can the terminal alkene in this compound isomerize during the reaction, and how can this be prevented?
A3: Yes, alkene isomerization is a potential side reaction, particularly in palladium-catalyzed reactions like the Heck reaction, which can be influenced by reaction temperature and the ligand used. To minimize isomerization, it is advisable to use ligands that promote rapid reductive elimination and to maintain the lowest effective reaction temperature.
Troubleshooting Guides
Below are detailed troubleshooting guides for common functionalization reactions of this compound, focusing on overcoming low conversion rates.
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield of the coupled product when reacting this compound with an arylboronic acid.
This guide will walk you through potential causes and solutions for improving the yield of your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand used. |
| Base Equivalents | 2-3 eq. | Insufficient base can halt the reaction. |
| Temperature | 80-120 °C | Alkyl bromides may require higher temperatures than aryl bromides. |
Guide 2: Heck Reaction
Issue: Low yield and/or formation of side products in the Heck reaction of this compound with an alkene.
This guide provides a systematic approach to troubleshooting common issues in Heck reactions involving this compound.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Guide 3: Grignard Reaction
Issue: Failure to form the Grignard reagent from this compound or low yield in the subsequent reaction with an electrophile.
The formation of Grignard reagents is highly sensitive to reaction conditions. This guide addresses the most critical factors for success.
Caption: Troubleshooting guide for Grignard reagent formation and reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, followed by this compound, styrene, and triethylamine.
-
Heat the reaction mixture to 120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Formation of Grignard Reagent from this compound and Reaction with Acetone (B3395972)
Materials:
-
Magnesium turnings (1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (1 crystal)
-
Acetone (1.0 equiv), anhydrous
Procedure:
-
Grignard Formation:
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add magnesium turnings and a crystal of iodine to the flask and cool under a stream of inert gas.
-
Add a small amount of anhydrous THF.
-
Prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone in anhydrous THF dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
References
Technical Support Center: Phase Transfer Catalysis in Bromoalkanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) in the synthesis of bromoalkanols from diols.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) in the synthesis of bromoalkanols from diols?
A1: In the synthesis of bromoalkanols from diols using aqueous hydrobromic acid (HBr), the diol is typically soluble in an organic solvent, while the bromide ions (Br-) from HBr are in the aqueous phase. A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the bromide ions from the aqueous phase to the organic phase where they can react with the diol.[1][2][3] This overcomes the immiscibility of the reactants, leading to faster reaction rates and higher yields.[4]
Q2: What are the common phase transfer catalysts used for this synthesis?
A2: Quaternary ammonium salts are the most common PTCs for this application.[4] Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide are frequently cited catalysts for the synthesis of bromoalkanols from diols.[5] Organic phosphonium (B103445) salts can also be used.[4]
Q3: What are the main advantages of using PTC for bromoalkanol synthesis compared to conventional methods?
A3: Using PTC offers several advantages, including:
-
Faster reaction times: PTC significantly accelerates the reaction rate.[4] For instance, microwave-assisted PTC can reduce reaction times to minutes compared to many hours with conventional heating.[5]
-
Higher yields and conversions: By facilitating the interaction between reactants, PTC can lead to higher product yields.[4]
-
Milder reaction conditions: PTC can enable reactions to occur at lower temperatures.[3]
-
Reduced byproducts: Efficient PTC can improve selectivity for the desired monobromoalkanol over the dibromide byproduct.[6]
-
Use of environmentally benign solvents: PTC allows for the use of water and reduces the need for hazardous organic solvents.[3][4]
Q4: Can the phase transfer catalyst be recovered and reused?
A4: While catalyst recycling is a general advantage of PTC, its feasibility depends on the specific work-up procedure. In some cases, attempting to reuse the aqueous phase containing the catalyst without adding fresh catalyst may result in the reaction stalling.[7] However, adding a small amount of fresh catalyst for subsequent runs can be effective.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Bromoalkanol | Inefficient Phase Transfer: The PTC may not be effectively transporting the bromide ions to the organic phase. | - Increase Catalyst Concentration: A higher concentration of the PTC (e.g., up to 20 mol%) can improve the transfer rate. However, excessive amounts (e.g., 30 mol%) can lead to charring and reduced yields.[5] - Optimize Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, enhancing the efficiency of the PTC.[4] - Select an Appropriate Catalyst: The structure of the PTC can influence its effectiveness. Consider screening different quaternary ammonium or phosphonium salts.[8] |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC and ensure it is allowed to run to completion. - Increase Temperature: For conventional heating methods, increasing the temperature can improve the reaction rate. However, be mindful of potential side reactions and catalyst stability. | |
| Catalyst Deactivation/Poisoning: The catalyst may be degrading under the reaction conditions. | - Check Catalyst Stability: While TBAB is generally stable in acidic conditions, prolonged exposure to strong acids at high temperatures could lead to degradation.[5] Consider using a milder acid if possible or a more robust catalyst. - Ensure Reagent Purity: Impurities in the starting materials or solvents can sometimes "poison" the catalyst.[1] | |
| Product Loss During Work-up: The bromoalkanol may be lost during the extraction and purification steps. | - Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the bromoalkanol. Perform multiple extractions with a suitable organic solvent. - Careful Purification: Bromoalkanols can be sensitive to decomposition on silica (B1680970) gel. Consider using a less acidic stationary phase like alumina (B75360) for chromatography or deactivating the silica gel.[9] | |
| High Formation of Dibromide Byproduct | Excess Brominating Agent: Using a large excess of HBr can favor the formation of the dibromide. | - Control Stoichiometry: Use a controlled amount of HBr (e.g., 1.2 equivalents) to favor monobromination.[1] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the monobromoalkanol can lead to further reaction to the dibromide. | - Monitor Reaction Progress: Closely monitor the reaction and stop it once the desired product is maximized. | |
| Inefficient Removal of Water (in some conventional methods): In some conventional heating methods without PTC, the azeotropic removal of water has been shown to decrease selectivity for the monobromide.[10] | - Maintain Biphasic System: When using PTC, the presence of the aqueous phase is essential for the catalytic cycle. | |
| Reaction Exotherm/Runaway Reaction | Rapid Addition of Reagents: Adding reagents too quickly can lead to a rapid increase in temperature. | - Controlled Addition: Add reagents, especially if known to be reactive, slowly and in a controlled manner. - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath) to dissipate the heat generated.[11] |
| Poor Heat Transfer: Inadequate stirring can lead to localized hot spots. | - Vigorous Agitation: Ensure efficient stirring throughout the reaction to maintain a uniform temperature. | |
| Difficulty in Product Purification | Residual Phase Transfer Catalyst: The PTC can be difficult to remove from the final product. | - Aqueous Washes: Multiple washes with water or brine can help remove the water-soluble PTC. - Silica Gel Filtration: A short plug of silica gel can sometimes be used to remove the PTC, though product stability should be considered.[7] - Crystallization: If the bromoalkanol is a solid, crystallization can be an effective purification method. |
| Formation of Emulsions During Work-up: The presence of the PTC, which can act as a surfactant, may lead to the formation of emulsions during extraction. | - Addition of Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions. - Filtration through Celite: Filtering the mixture through a pad of Celite can sometimes help to break emulsions. |
Data Presentation
Table 1: Effect of PTC Concentration on Bromoalkanol Synthesis (Microwave Irradiation)
| PTC (TBAB/TBAI) Concentration (mol%) | Yield of Monobromoalkanol (%) | Yield of Dibromide (%) |
| 10 | Reduced Yields | Not specified |
| 15 | Reduced Yields | Not specified |
| 20 | 75-80 | 8-10 |
| 30 | ~50 (with charring) | Not specified |
| Data sourced from a study on the microwave-assisted synthesis of bromoalkanols from diols using aqueous HBr and a phase transfer catalyst.[5] The reaction was carried out for 5 minutes. |
Table 2: Effect of Solvent on Monobromination of 1,8-Octanediol with HBr (Conventional Heating)
| Solvent | HBr Equivalents | Yield of Monobromoalkanol (%) | Yield of Dibromide (%) |
| Toluene | 1 | 81-95 | Low |
| Toluene | 2 | 81-95 | Low |
| 1,2-Dichloroethane | 1 | Similar to Toluene | Similar to Toluene |
| 1,2-Dichloroethane | 2 | Similar to Toluene | Similar to Toluene |
| Isooctane | 1 | Lower Efficiency | Higher Amount |
| Isooctane | 2 | Lower Efficiency | Higher Amount |
| Data from a study on the monobromination of α,ω-diols.[12] Reactions were conducted under reflux. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Bromoalkanols
This protocol is based on a reported environmentally benign route for the synthesis of bromoalkanols.[5]
Materials:
-
Diol (e.g., 1,6-hexanediol)
-
48% aqueous hydrobromic acid (HBr)
-
Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium bromide (TBAB) (20 mol%)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the diol, 48% aqueous HBr, and the phase transfer catalyst (TBAI or TBAB, 20 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 5 minutes at a suitable power level to maintain a controlled temperature (e.g., 100°C).
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to partition the components.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude bromoalkanol.
-
Purify the crude product by flash column chromatography on silica gel or alumina if necessary.
Protocol 2: Conventional Heating Synthesis of Bromoalkanols
This protocol is a general procedure adapted from literature describing the monobromination of diols.[12]
Materials:
-
Diol (e.g., 1,8-octanediol)
-
48% aqueous hydrobromic acid (HBr) (1-2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (5-10 mol%)
-
Organic solvent (e.g., toluene)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Procedure:
-
To a round-bottom flask, add the diol, toluene, and the phase transfer catalyst (TBAB).
-
Begin stirring the mixture.
-
Slowly add the 48% aqueous HBr to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the diol.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of bromoalkanols.
Caption: Mechanism of phase transfer catalysis in bromoalkanol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Bromine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude bromine and its organic compounds.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of bromine-containing compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization Issues | ||
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Introduce a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.[1] |
| Crystallization is too rapid, potentially trapping impurities. | The solution is too concentrated or the temperature gradient is too steep. | - Add a small amount of hot solvent to redissolve the precipitate and allow it to cool more slowly.[1] |
| The recovered yield is very low. | Too much solvent was used, or the compound has significant solubility even at low temperatures. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1]- Re-evaluate the solvent choice. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] |
| Purified crystals are still colored (e.g., yellow). | Colored impurities are co-crystallizing with the product or are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the filtered crystals are thoroughly washed with a small amount of cold, fresh solvent.[1] |
| Distillation Difficulties | ||
| The compound decomposes during distillation. | The boiling point is too high at atmospheric pressure, leading to thermal degradation. | - Use vacuum distillation to lower the boiling point of the compound.[2] |
| "Bumping" or uneven boiling occurs. | Lack of nucleation sites for smooth boiling. | - Add boiling chips or a magnetic stir bar to the distilling flask. |
| Poor separation of components with close boiling points. | Inefficient distillation column. | - Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Column Chromatography Problems | ||
| Poor separation of compounds (overlapping bands). | Incorrect mobile phase polarity. | - Adjust the eluent system. A good starting point is a solvent mixture where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[2] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | - Ensure the silica (B1680970) or alumina (B75360) is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude bromine?
A1: Crude bromine typically contains impurities such as water, chlorine, and various organic compounds.[3][4] The concentration of hydrocarbon impurities can range from 0.0005 to 0.1 weight percent.[3] Chlorine content is often between 0.05 to 0.1 weight percent.[3]
Q2: How can I remove excess bromine after a bromination reaction?
A2: Excess bromine can often be removed by washing the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.[5] For solid products that are insoluble in alcohols, washing with methanol (B129727) or ethanol (B145695) can also be effective.[5]
Q3: What is the best method to purify a solid organobromine compound?
A3: Recrystallization is a powerful and widely used technique for purifying solid organobromine compounds.[2] The choice of solvent is critical for successful purification.[2]
Q4: When should I use vacuum distillation for purifying a liquid bromine compound?
A4: Vacuum distillation is highly recommended for liquid brominated compounds that have high boiling points or are sensitive to heat and might decompose at atmospheric pressure.[2] By reducing the pressure, the boiling point of the compound is lowered.[2]
Q5: How can I remove acidic impurities like HBr from my brominated compound?
A5: Washing the organic solution with a mild aqueous base, such as sodium bicarbonate solution, or including a base like pyridine (B92270) during recrystallization can help remove acidic impurities like hydrogen bromide (HBr).[2]
Experimental Protocols
Recrystallization of N-bromosuccinimide (NBS)
Impure N-bromosuccinimide (NBS), which often has a yellow color due to the presence of free bromine, can be purified by recrystallization from water to yield a white solid.[6]
Methodology:
-
Heat distilled water to boiling.
-
For every 30 grams of impure NBS, use approximately 300 mL of boiling water.[6]
-
Add the impure NBS to the boiling water and stir until it is completely dissolved.[6]
-
Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure NBS will crystallize out of the solution.[6]
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold water.
-
Dry the purified crystals under a vacuum.
Purification of Liquid Bromine by Distillation
This method is suitable for removing less volatile impurities from crude bromine.
Methodology:
-
Set up a standard distillation apparatus in a fume hood, ensuring all glassware is dry.[7]
-
Place the crude bromine and a few boiling chips into the distilling flask.
-
Heat the flask gently using a water bath.[7]
-
Collect the bromine that distills over at its boiling point (approximately 59 °C at atmospheric pressure).
-
The less volatile impurities will remain in the distilling flask.
-
For removal of water and chlorine, a rectification column can be employed for more efficient separation.[8]
Column Chromatography of a Neutral Brominated Compound
This protocol outlines a general procedure for purifying a neutral organobromine compound using silica gel chromatography.
Methodology:
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a common starting point. The ideal eluent should give the desired compound an Rf value of around 0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the nonpolar solvent (e.g., hexanes). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude brominated compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions as the solvent passes through the column.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated compound.[2]
Data Presentation
Table 1: Recrystallization Data for Decabromodiphenyl Ether
| Compound | Solvent System | Base | Temperature (°C) | Pressure ( kg/cm ²) | Recovery Yield (%) | Melting Point (°C) |
| Decabromodiphenyl ether (crude) | Chloroform | Pyridine | 160 | 13.1 | 86.4 | 302-306 |
(Data sourced from BenchChem[2])
Visualizations
Caption: Workflow for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3314762A - Bromine purification process - Google Patents [patents.google.com]
- 4. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 8. ddpsinc.com [ddpsinc.com]
Validation & Comparative
Comparative NMR Spectral Analysis: 10-Bromo-1-decene and Its Homologues
A guide for researchers on the expected ¹H and ¹³C NMR spectral characteristics of 10-bromo-1-decene, with a comparative analysis against experimentally determined data for 5-bromo-1-pentene (B141829) and 6-bromo-1-hexene.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of public experimental NMR data for this specific compound, this report presents a predicted spectral analysis based on established principles of NMR spectroscopy. To offer a valuable comparative framework, this predicted data is presented alongside experimentally acquired ¹H and ¹³C NMR data for two shorter-chain homologues: 5-bromo-1-pentene and 6-bromo-1-hexene. This comparison allows for an objective assessment of the influence of chain length on the chemical environment of the terminal alkene and the carbon chain bearing a bromine atom.
This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-2 |
| ~4.9-5.0 | m | 2H | H-1 |
| ~3.4 | t | 2H | H-10 |
| ~2.0 | q | 2H | H-3 |
| ~1.8 | p | 2H | H-9 |
| ~1.2-1.4 | m | 10H | H-4, H-5, H-6, H-7, H-8 |
Predicted for a solution in CDCl₃. ddt = doublet of doublets of triplets, m = multiplet, t = triplet, q = quartet, p = pentet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~139 | C-2 |
| ~114 | C-1 |
| ~34 | C-10 |
| ~33 | C-3 |
| ~33 | C-9 |
| ~28-29 | C-4 to C-8 |
Predicted for a solution in CDCl₃.
Comparative Experimental NMR Data: 5-Bromo-1-pentene and 6-Bromo-1-hexene
To provide a basis for comparison, the following tables present the experimentally determined ¹H and ¹³C NMR spectral data for 5-bromo-1-pentene and 6-bromo-1-hexene.
Table 3: Experimental ¹H and ¹³C NMR Spectral Data for 5-Bromo-1-pentene
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 5.81 | H-2 | 137.2 | C-2 |
| 5.05-4.95 | H-1 | 115.4 | C-1 |
| 3.40 | H-5 | 33.1 | C-5 |
| 2.22 | H-3 | 32.6 | C-3 |
| 1.95 | H-4 | 30.0 | C-4 |
Data obtained from SpectraBase.
Table 4: Experimental ¹H and ¹³C NMR Spectral Data for 6-Bromo-1-hexene
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 5.80 | H-2 | 138.4 | C-2 |
| 5.00-4.90 | H-1 | 114.6 | C-1 |
| 3.40 | H-6 | 33.6 | C-6 |
| 2.08 | H-3 | 33.0 | C-3 |
| 1.88 | H-5 | 32.4 | C-5 |
| 1.50 | H-4 | 27.6 | C-4 |
Data obtained from SpectraBase and ChemicalBook.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid samples, such as this compound and its analogues.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous.
2. NMR Instrument Setup:
-
The data should be acquired on a spectrometer operating at a standard frequency for ¹H NMR (e.g., 400 or 500 MHz).
-
The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra for a compound like this compound.
Interpreting the Mass Spectrum of 10-Bromo-1-decene: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation, understanding the fragmentation patterns of molecules is paramount. This guide provides a detailed interpretation of the mass spectrum of 10-Bromo-1-decene, comparing it with the spectra of two analogous compounds: 1-decene (B1663960) and 1-bromodecane (B1670165). This comparative approach, supported by experimental data, will aid in the identification and characterization of similar long-chain functionalized hydrocarbons.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of this compound is characterized by fragmentation pathways influenced by both the terminal double bond and the bromine atom at the opposite end of the alkyl chain. To understand these influences, we compare its spectrum with that of 1-decene, which lacks the bromine atom, and 1-bromodecane, which lacks the double bond.
This compound: The mass spectrum of this compound is expected to show a molecular ion peak (M+). However, due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, M+ and M+2, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is likely to be complex, involving:
-
Allylic cleavage: Fission of the C-C bond at the allylic position (C3-C4) is a favorable process for alkenes, leading to a resonance-stabilized carbocation.
-
Loss of bromine: Cleavage of the C-Br bond is a characteristic fragmentation for alkyl halides.
-
McLafferty rearrangement: For long-chain alkenes, a rearrangement involving the transfer of a gamma-hydrogen to the double bond can occur, leading to the elimination of a neutral alkene molecule.
-
Alkyl fragmentation: A series of peaks corresponding to the loss of CnH2n+1 fragments is also expected.
1-Decene: The mass spectrum of 1-decene is dominated by fragmentation characteristic of a long-chain terminal alkene. The molecular ion peak at m/z 140 is often visible. The spectrum is characterized by a series of cluster peaks separated by 14 Da (corresponding to CH₂ groups). Key fragmentation includes allylic cleavage, leading to a prominent peak at m/z 41 (C₃H₅⁺), and McLafferty rearrangement.
1-Bromodecane: In the absence of a double bond, the fragmentation of 1-bromodecane is primarily dictated by the bromine atom and the straight alkyl chain. The molecular ion peak will also exhibit the characteristic M+ and M+2 isotopic pattern. The most significant fragmentation is the loss of the bromine radical to form a decyl carbocation. Cleavage of C-C bonds along the alkyl chain will also occur, leading to a series of alkyl fragment ions.
Quantitative Data Summary
The following table summarizes the key mass spectral data for this compound and its comparative compounds. The data for this compound is based on the top peaks reported by the NIST Mass Spectrometry Data Center, while the data for 1-decene and 1-bromodecane are from publicly available spectra.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and [Relative Intensities (%)] |
| This compound | C₁₀H₁₉Br | 219.16 | 55 (100), 41 (85), 69 (70) |
| 1-Decene | C₁₀H₂₀ | 140.27 | 41 (100), 55 (90), 70 (80), 83 (50), 97 (30), 140 (5) |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 43 (100), 57 (80), 71 (60), 135/137 (M-C₆H₁₃, 10), 220/222 (M+, <1) |
Experimental Protocols
Mass Spectrometry Analysis:
Mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Samples were diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Visualization of Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound, highlighting the key fragmentation mechanisms.
Caption: Proposed fragmentation pathway of this compound in mass spectrometry.
Unveiling Molecular Fingerprints: An FTIR Comparison for the Identification of 10-Bromo-1-decene
A detailed spectroscopic guide for researchers, scientists, and drug development professionals on the identification of functional groups in 10-Bromo-1-decene using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis with related compounds, supported by experimental data and protocols.
In the realm of organic synthesis and pharmaceutical development, the precise identification of molecular structure is paramount. This compound, a versatile bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide, serves as a crucial building block in the synthesis of more complex chemical entities. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups. This guide presents a comparative analysis of the FTIR spectrum of this compound against its parent alkene (1-decene) and the corresponding saturated alkyl halide (1-bromodecane) to highlight the characteristic vibrational modes that enable its unambiguous identification.
Comparative Analysis of FTIR Spectra
The FTIR spectrum of this compound is characterized by the distinct absorption bands corresponding to its vinyl (C=C) and alkyl bromide (C-Br) functional groups. To illustrate the unique spectral features of this compound, a comparison with 1-decene (B1663960) and 1-bromodecane (B1670165) is presented below. The data is sourced from the Spectral Database for Organic Compounds (SDBS).
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1-Decene (cm⁻¹) | 1-Bromodecane (cm⁻¹) |
| Alkene | =C-H Stretch | 3077 | 3077 | N/A |
| C=C Stretch | 1641 | 1642 | N/A | |
| =C-H Bend (Out-of-plane) | 993, 910 | 993, 910 | N/A | |
| Alkyl | C-H Stretch | 2926, 2854 | 2925, 2854 | 2925, 2854 |
| Alkyl Bromide | C-Br Stretch | 645 | N/A | 646 |
Table 1: Comparison of Key FTIR Absorption Peaks for this compound and Related Compounds.
The data clearly indicates that this compound exhibits characteristic peaks for both the alkene and the alkyl bromide functional groups. The presence of the C=C stretch at 1641 cm⁻¹ and the =C-H bending vibrations at 993 and 910 cm⁻¹ are indicative of the terminal double bond, which are also present in 1-decene but absent in 1-bromodecane. Conversely, the C-Br stretching vibration around 645 cm⁻¹ is a key feature of this compound and 1-bromodecane, and is absent in 1-decene. The aliphatic C-H stretching bands just below 3000 cm⁻¹ are common to all three compounds.
Experimental Protocol
The following is a generalized experimental protocol for acquiring the FTIR spectrum of a liquid sample such as this compound.
Objective: To obtain a high-quality infrared spectrum of a liquid sample to identify its functional groups.
Materials:
-
FTIR Spectrometer
-
Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound
-
Isopropanol (B130326) or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).
-
Compare the observed peak positions with known correlation charts or reference spectra to identify the functional groups present.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove any residual sample.
-
Logical Workflow for Functional Group Identification
The process of identifying the functional groups in this compound using FTIR spectroscopy can be visualized as a logical workflow.
Figure 1. Workflow for FTIR-based identification of functional groups in this compound.
This comprehensive guide demonstrates the utility of FTIR spectroscopy in the structural elucidation of this compound. By comparing its spectrum with those of analogous compounds lacking one of the key functional groups, the characteristic absorption bands can be definitively assigned, providing a reliable method for quality control and reaction monitoring in synthetic applications.
comparing the reactivity of 10-Bromo-1-decene with 11-Bromo-1-undecene
An Objective Comparison of the Reactivity of 10-Bromo-1-decene and 11-Bromo-1-undecene
Introduction
In the realm of organic synthesis, ω-haloalkenes are invaluable bifunctional building blocks, enabling the construction of complex molecular architectures. Among these, this compound and 11-Bromo-1-undecene are two commonly utilized intermediates. Both molecules possess a terminal alkene and a primary alkyl bromide, separated by a polymethylene chain. This guide provides a detailed comparison of their reactivity, supported by their physical properties and general experimental protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.
This compound and 11-Bromo-1-undecene share a similar molecular architecture, which dictates their chemical behavior.[1][2] The primary difference lies in the length of the alkyl chain, which has a minor influence on their physical properties but a negligible effect on the intrinsic reactivity of their functional groups under most conditions. Both compounds are versatile reagents in organic synthesis, serving as precursors for a wide array of derivatives.[1][2][3]
Comparative Data of Physical Properties
A summary of the key physical properties of this compound and 11-Bromo-1-undecene is presented below. The data highlights the close similarity between the two compounds, with minor differences attributable to the additional methylene (B1212753) group in 11-Bromo-1-undecene.
| Property | This compound | 11-Bromo-1-undecene |
| CAS Number | 62871-09-4[4][5] | 7766-50-9[6] |
| Molecular Formula | C₁₀H₁₉Br[4][7][8] | C₁₁H₂₁Br[9] |
| Molecular Weight | 219.16 g/mol [4][7][8] | 233.19 g/mol [9] |
| Boiling Point | 50 °C / 0.3 mmHg[3][4][5][10] | 149-150 °C / 35 mmHg[6] |
| Density | 1.092 g/mL at 25 °C[3][4][5][10] | 1.063 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.4660[3][4][5] | n20/D 1.468[6] |
| Flash Point | 96.67 °C (closed cup)[4] | 113 °C (closed cup)[11] |
Reactivity Comparison
The reactivity of both this compound and 11-Bromo-1-undecene is characterized by the two functional groups present: the primary alkyl bromide and the terminal alkene.[1][2]
Reactions at the C-Br Bond: Nucleophilic Substitution
The primary alkyl bromide moiety in both compounds is susceptible to nucleophilic substitution, predominantly through an Sₙ2 mechanism.[1][2] This allows for the introduction of a wide variety of functional groups. The reactivity of the C-Br bond is primarily governed by the bond strength and steric hindrance around the electrophilic carbon.[12]
Given that both are primary bromoalkanes with long, flexible chains, the steric environment is nearly identical, and the electronic influence of the distant double bond is negligible. Therefore, their reactivity towards nucleophiles is expected to be very similar. Common nucleophilic substitution reactions include:
-
Formation of Alcohols: Reaction with aqueous hydroxide (B78521) (e.g., NaOH, KOH).
-
Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN, KCN), which also extends the carbon chain by one atom.[13]
-
Formation of Amines: Reaction with ammonia (B1221849) or primary/secondary amines.
-
Formation of Grignard Reagents: Reaction with magnesium metal, which can then be used in a variety of carbon-carbon bond-forming reactions.[1]
Reactions at the C=C Bond: Addition and Polymerization
The terminal double bond in both molecules is a site of high electron density, making it reactive towards electrophiles. It can also participate in radical reactions and polymerization.[1][14] Common reactions at the alkene include:
-
Electrophilic Addition: Addition of halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and water (in the presence of an acid catalyst).
-
Hydrogenation: Reduction to the corresponding bromoalkane using H₂ gas and a metal catalyst (e.g., Pd/C).
-
Polymerization: Both molecules can act as monomers or comonomers in polymerization reactions, often catalyzed by metallocenes, to produce functionalized polyolefins.[14][15]
The reactivity of the terminal alkene is also expected to be virtually identical for both compounds, as the alkyl chain length has a minimal effect on the electronic properties of the double bond.
Experimental Protocols
Below are representative experimental protocols for the synthesis of these bromoalkenes and a typical nucleophilic substitution reaction.
Synthesis of this compound from 9-decen-1-ol (B78377)
This procedure is a common method for converting a primary alcohol to a primary alkyl bromide.
-
Setup: A round-bottom flask is charged with 9-decen-1-ol (1 equivalent) and dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.[7]
-
Reagent Addition: Triphenylphosphine (1.3 equivalents) and carbon tetrabromide (1.3 equivalents) are added sequentially to the cooled solution.[7]
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for approximately 14 hours.[7]
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by silica (B1680970) gel column chromatography using a non-polar eluent like hexane (B92381) to yield this compound as a colorless liquid.[7]
General Protocol for Nucleophilic Substitution: Synthesis of an Ether
This protocol describes a typical Williamson ether synthesis using a bromoalkene.
-
Alkoxide Formation: A solution of an alcohol (e.g., ethanol) is treated with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the corresponding sodium alkoxide.
-
Substitution Reaction: this compound or 11-Bromo-1-undecene (1 equivalent) is added to the solution of the alkoxide. The reaction mixture is heated (often to reflux) and stirred until the starting bromoalkene is consumed (monitored by TLC or GC).
-
Workup: The reaction is cooled to room temperature and quenched by the careful addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Visualizations
Dual Reactivity of ω-Bromoalkenes
The following diagram illustrates the two main reactive sites of this compound and 11-Bromo-1-undecene, showcasing their versatility as synthetic intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. 10-溴-1-癸烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 10-ブロモ-1-デセン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]
- 7. This compound CAS#: 62871-09-4 [m.chemicalbook.com]
- 8. This compound | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 11-Bromo-1-undecene | C11H21Br | CID 284148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. chemos.de [chemos.de]
- 12. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 13. studymind.co.uk [studymind.co.uk]
- 14. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]
- 15. dakenchem.com [dakenchem.com]
A Comparative Guide to Analytical Techniques for Determining the Purity of 10-Bromo-1-decene
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. 10-Bromo-1-decene, a key bifunctional molecule, serves as a versatile building block in organic synthesis, finding applications in the preparation of polymers, pharmaceutical intermediates, and surface-modifying agents.[1][2] Ensuring its purity is critical to avoid the introduction of unwanted side products and to guarantee the reproducibility and success of subsequent reactions.
This guide provides a comprehensive comparison of the most common and effective analytical techniques for determining the purity of this compound: Gas Chromatography (GC), Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific needs.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID/MS) | Quantitative ¹H NMR (qHNMR) | High-Performance Liquid Chromatography (HPLC-UV/CAD) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase.[3] | Intrinsic quantitative response of atomic nuclei in a magnetic field.[4] | Separation based on partitioning between a mobile and stationary phase.[5] | Absorption of infrared radiation by molecular vibrations.[6] |
| Primary Use | Quantitative purity determination and impurity profiling. | Absolute purity determination and structural confirmation.[7] | Quantitative purity determination of non-volatile impurities. | Functional group identification and qualitative assessment. |
| Selectivity | High, especially with MS detection for impurity identification. | High, allows for the identification of structurally similar impurities. | Moderate to High, dependent on column and detector choice. | Low for purity, as it provides an average spectrum of the sample. |
| Sensitivity | High (ppm to ppb levels), especially with MS.[8] | Moderate (requires mg of sample).[8] | Moderate to High, detector dependent. | Low for detecting minor impurities. |
| Quantitation | Relative (requires a reference standard) or Area Percent. | Absolute (with an internal standard of known purity).[4] | Relative (requires a reference standard).[5] | Generally not used for precise purity quantification.[8] |
| Sample Throughput | High | Medium | High | Very High |
| Typical LOD/LOQ | LOD: ~0.01-0.1 ppm; LOQ: ~0.05-0.5 ppm for impurities.[9][10] | ~0.1% for impurities. | LOD: ~1-10 ppm; LOQ: ~5-50 ppm (UV). | Not typically used for trace impurity detection. |
| Strengths | Excellent for volatile impurities and residual solvents.[11] | Provides structural information on impurities; non-destructive.[12] | Suitable for a wide range of non-volatile impurities. | Fast and requires minimal sample preparation. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods. | This compound lacks a strong UV chromophore, requiring alternative detectors like CAD.[3] | Not suitable for quantitative analysis of minor components. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is ideal for assessing the purity of this compound and identifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[3]
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL of a ~1 mg/mL solution in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Data Analysis: Purity is typically determined by area percent calculation, assuming a similar response factor for all components. For higher accuracy, a certified reference standard should be used for calibration.
Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) Spectroscopy
qHNMR provides an absolute measure of purity without the need for a specific reference standard of this compound.[4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to dissolve the sample and internal standard completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in this compound, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended over a UV detector for accurate quantification of non-volatile impurities.[3]
-
Instrumentation: HPLC system with a suitable detector (e.g., CAD or ELSD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for this non-polar compound.[5]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a ~1 mg/mL solution in acetonitrile.
-
Data Analysis: Purity is determined by comparing the peak area of the analyte to that of a certified reference standard of known concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique for confirming the identity of this compound by identifying its characteristic functional groups. It is primarily a qualitative tool and not recommended for precise purity determination.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A neat liquid sample can be analyzed directly. Place a drop of this compound between two KBr plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of characteristic peaks confirms the identity of the compound. Key expected peaks for this compound include:
-
~3075 cm⁻¹ (=C-H stretch)
-
~2925 and ~2855 cm⁻¹ (C-H stretch)
-
~1640 cm⁻¹ (C=C stretch)
-
~910 cm⁻¹ (=C-H bend)
-
~650-550 cm⁻¹ (C-Br stretch) The absence of significant unexpected peaks suggests a high level of purity.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the primary quantitative techniques.
Conclusion
The choice of the optimal analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and the detection of volatile impurities, Gas Chromatography is a robust and sensitive method.
-
When an absolute and highly accurate purity value is required, or when a specific reference standard for this compound is unavailable, Quantitative ¹H NMR is the method of choice.[4]
-
High-Performance Liquid Chromatography with a universal detector is valuable for identifying and quantifying non-volatile impurities that are not amenable to GC analysis.
-
FTIR Spectroscopy serves as a rapid and straightforward tool for identity confirmation.
For a comprehensive purity assessment, a combination of orthogonal techniques is often recommended. For instance, GC can be used to assess volatile impurities and residual solvents, while qHNMR can provide a highly accurate absolute purity value. This multi-technique approach ensures a thorough understanding of the impurity profile, leading to higher quality research and safer final products.
References
- 1. innospk.com [innospk.com]
- 2. gmchemic.com [gmchemic.com]
- 3. benchchem.com [benchchem.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Protocols for 10-Bromo-1-decene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of reaction products of 10-Bromo-1-decene. The primary focus is on a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol, with a comparative analysis against Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable analytical approach for their specific needs.
Introduction to the Analytical Challenge
This compound is a versatile bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This structure allows for a variety of chemical transformations at either or both ends of the molecule, such as nucleophilic substitution at the carbon-bromine bond or additions and cross-coupling reactions at the carbon-carbon double bond. Common reactions include Grignard reagent formation, Heck coupling, and various substitution reactions. The analysis of the resulting reaction mixtures can be complex, often containing the starting material, the desired product(s), byproducts, and unreacted reagents. Therefore, robust and reliable analytical methods are crucial for reaction monitoring, product identification, and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. It offers excellent separation capabilities (GC) coupled with sensitive and specific detection (MS), making it highly suitable for analyzing complex reaction mixtures of this compound.
Experimental Protocol
Sample Preparation:
-
Reaction Quenching: Quench the reaction mixture using an appropriate method (e.g., addition of a saturated aqueous solution of ammonium (B1175870) chloride for a Grignard reaction).
-
Extraction: Extract the organic components with a suitable solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Dilution: Dissolve a small aliquot of the crude reaction product in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., dodecane (B42187) or a similar long-chain alkane not present in the reaction mixture) to the sample.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into a GC vial.
Instrumentation and Parameters:
A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are recommended as a starting point and can be optimized further.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
Data Presentation
The primary output from a GC-MS analysis is a total ion chromatogram (TIC), which shows the separated components of the mixture as peaks at different retention times. The mass spectrum of each peak provides a fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries (e.g., NIST).
Table 1: Example GC-MS Data for a Hypothetical Heck Reaction of this compound with Styrene
| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 1 | 8.5 | This compound (Starting Material) | 135, 137 (Br isotopes), 55, 41 | 15 |
| 2 | 12.2 | Styrene (Unreacted) | 104, 78, 51 | 10 |
| 3 | 18.9 | (E)-1-phenyl-1,11-dodecadiene (Product) | 242 (M+), 117, 91 | 70 |
| 4 | 19.1 | (Z)-1-phenyl-1,11-dodecadiene (Product Isomer) | 242 (M+), 117, 91 | 5 |
Workflow Diagram
Caption: Workflow for GC-MS analysis of reaction products.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other spectroscopic techniques like NMR and FTIR offer complementary information and can be advantageous in certain scenarios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of molecules in solution. Both ¹H and ¹³C NMR are invaluable for the unambiguous identification of reaction products.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the crude reaction product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Presentation and Comparison:
Table 2: Comparison of GC-MS, ¹H NMR, and FTIR for the Analysis of a Heck Reaction Mixture
| Feature | GC-MS | ¹H NMR | FTIR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absorption of infrared radiation causing molecular vibrations. |
| Sample Prep. | Dilution and filtration required. | Dissolution in a deuterated solvent. | Can be neat or in solution. |
| Information | Retention time, molecular weight, and fragmentation pattern. | Chemical environment of protons, connectivity, and stereochemistry. | Presence of specific functional groups. |
| Quantification | Good with an internal standard. | Good with an internal standard. | Generally not suitable for complex mixtures. |
| Strengths | Excellent for separating complex mixtures and identifying components. High sensitivity. | Excellent for unambiguous structure elucidation of pure compounds or major components. | Fast and simple for identifying the presence or absence of key functional groups. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Isomers can be difficult to distinguish. | Can be difficult to interpret for complex mixtures due to peak overlap. Lower sensitivity than GC-MS. | Provides limited structural information. Not suitable for complex mixture analysis. |
¹H NMR Data for this compound:
-
δ 5.81 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H, -CH=CH₂)
-
δ 4.99 (dq, J = 17.0, 1.7 Hz, 1H, =CH₂)
-
δ 4.93 (dq, J = 10.2, 1.7 Hz, 1H, =CH₂)
-
δ 3.40 (t, J = 6.9 Hz, 2H, -CH₂Br)
-
δ 2.04 (q, J = 7.0 Hz, 2H, -CH₂-CH=)
-
δ 1.85 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂Br)
-
δ 1.25-1.45 (m, 8H, -(CH₂)₄-)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: A drop of the liquid sample can be placed between two salt plates (NaCl or KBr) for analysis (neat). Alternatively, the sample can be dissolved in a suitable solvent.
Data Presentation and Comparison:
FTIR Data for this compound:
-
~3077 cm⁻¹ (=C-H stretch)
-
~2927, 2855 cm⁻¹ (C-H stretch)
-
~1641 cm⁻¹ (C=C stretch)
-
~991, 909 cm⁻¹ (=C-H bend)
-
~640 cm⁻¹ (C-Br stretch)
The disappearance of the C-Br stretch or changes in the C=C stretching region can indicate that a reaction has occurred.
Logical Relationship of Analytical Techniques
A Comparative Guide to the Synthesis of ω-Bromoalkenes
For Researchers, Scientists, and Drug Development Professionals
ω-Bromoalkenes are valuable bifunctional molecules in organic synthesis, serving as key intermediates in the construction of complex molecular architectures, including pharmaceuticals and natural products. Their utility stems from the presence of two distinct reactive sites: a terminal double bond amenable to a variety of addition and polymerization reactions, and a primary alkyl bromide that can readily participate in nucleophilic substitution and organometallic coupling reactions. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides a comparative overview of common synthetic routes to ω-bromoalkenes, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to a target ω-bromoalkene depends on several factors, including the availability of starting materials, desired chain length, scalability, and tolerance to other functional groups. Here, we compare four primary methods: selective monobromination of α,ω-diols, elimination from α,ω-dibromoalkanes, hydrobromination of dienes, and ring-opening of cyclic ethers.
| Synthetic Route | Starting Material | Reagents & Conditions | Yield (%) | Chain Length Applicability | Advantages | Disadvantages |
| Monobromination of α,ω-Diols | α,ω-Diol | HBr (aq), Toluene (B28343), Reflux | 81-95% (for C6-C10) | Broad (C4-C10 demonstrated) | Readily available starting materials, high yields. | Requires careful control to avoid dibromination, subsequent dehydration needed to form the alkene. |
| Elimination of α,ω-Dibromoalkanes | α,ω-Dibromoalkane | Potassium tert-butoxide, THF, Reflux | ~79% (for C6) | Broad | Good yields, direct formation of the terminal alkene. | Dibromoalkane starting materials may be more expensive or require synthesis from diols. |
| Hydrobromination of Dienes | Conjugated Diene | HBr | Variable | Limited by diene availability | Direct conversion. | Often produces a mixture of 1,2- and 1,4-addition products, requiring separation; regioselectivity is temperature-dependent. |
| Ring-Opening of Cyclic Ethers | Cyclic Ether (e.g., THF) | Brominating agent (e.g., acyl phosphonium (B103445) bromide) | Good to excellent (for ester products) | Primarily for shorter chains | Utilizes common cyclic ether feedstocks. | Primarily yields ω-bromoalkyl esters requiring further transformation; direct synthesis of ω-bromoalkenes is not well-established. |
Experimental Protocols
Synthesis of 8-Bromooctan-1-ol from 1,8-Octanediol (B150283) (Precursor to 8-Bromooct-1-ene)
This protocol describes the selective monobromination of an α,ω-diol. The resulting ω-bromoalkanol can be subsequently converted to the ω-bromoalkene via dehydration.
Procedure:
-
Dissolve 1,8-octanediol (16 g, 110 mmol) in 250 ml of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]
-
Add 48% aqueous hydrobromic acid (15.5 ml, 137 mmol, 1.25 eq.).[1]
-
Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.[1]
-
Continue refluxing for 8 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature.
-
Wash the organic layer sequentially with distilled water (2 x 100 ml) and brine (1 x 100 ml).[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1-octanol. The product is often obtained in quantitative yield and can be used in the next step without further purification.[1]
Synthesis of 6-Bromo-1-hexene (B1265582) from 1,6-Dibromohexane (B150918)
This method exemplifies the synthesis of an ω-bromoalkene via an elimination reaction.
Procedure:
-
To a stirred solution of 1,6-dibromohexane (8.1 g, 33.6 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 336 ml) under an argon atmosphere, add potassium tert-butoxide (4.3 g, 38.6 mmol, 1.15 eq.) in portions over 30 minutes.[2]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[2]
-
Cool the mixture to room temperature and quench the reaction with deionized water.[2]
-
Dilute the mixture with diethyl ether and separate the organic and aqueous layers.[2]
-
Extract the aqueous layer with diethyl ether (3 x 50 ml).[2]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using petroleum ether as the eluent to afford 6-bromo-1-hexene as a colorless oil (4.3 g, 79% yield).[2]
Reaction Workflows
Caption: Synthesis of ω-bromoalkenes from α,ω-diols.
Caption: Synthesis of ω-bromoalkenes from α,ω-dibromoalkanes.
Caption: Synthesis of bromoalkenes from conjugated dienes.
References
A Comparative Guide to Validating the Structure of 10-Bromo-1-decene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic molecules is paramount in chemical research and drug development. For derivatives of 10-Bromo-1-decene, a versatile bifunctional molecule, accurate structural validation is critical to understanding their reactivity, biological activity, and potential therapeutic applications. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of these derivatives, complete with supporting data, detailed experimental protocols, and workflow visualizations.
Introduction to Structural Validation
This compound serves as a valuable starting material for synthesizing a variety of functionalized long-chain alkenes due to its terminal double bond and primary bromide.[1] Modifications at either of these sites can lead to a diverse range of derivatives with unique chemical and physical properties. Validating the structures of these new chemical entities is a crucial step to ensure the desired transformation has occurred and to fully characterize the resulting molecule. The primary methods for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In cases where single crystals can be obtained, X-ray crystallography provides unambiguous structural determination.
Comparative Spectroscopic Data
To illustrate the power of these techniques, we present a comparative analysis of the expected spectroscopic data for this compound and two hypothetical, yet common, derivatives:
-
Derivative A: 10-Bromo-1,2-decanediol (formed by dihydroxylation of the double bond)
-
Derivative B: 1-Decene-10-thiol (formed by substitution of the bromine with a thiol group)
The following tables summarize the expected key spectroscopic features for each compound.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | 5.8 (m, 1H, -CH=), 4.9 (m, 2H, =CH₂), 3.4 (t, 2H, -CH₂Br), 2.0 (q, 2H, =C-CH₂-) | 139.1 (=CH), 114.1 (=CH₂), 33.8 (-CH₂Br) |
| Derivative A: 10-Bromo-1,2-decanediol | 3.6-3.4 (m, 3H, -CH(OH)-CH₂(OH)), 3.4 (t, 2H, -CH₂Br) | 72-68 (-CH(OH)-), 66.5 (-CH₂OH), 33.8 (-CH₂Br) |
| Derivative B: 1-Decene-10-thiol | 5.8 (m, 1H, -CH=), 4.9 (m, 2H, =CH₂), 2.5 (q, 2H, -CH₂SH), 1.3 (t, 1H, -SH) | 139.1 (=CH), 114.1 (=CH₂), 24.5 (-CH₂SH) |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 218/220 (M/M+2) | 139 (M-Br), 41, 55 (alkenyl fragments) |
| Derivative A: 10-Bromo-1,2-decanediol | 252/254 (M/M+2) | 234/236 (M-H₂O), 173 (M-Br-H₂O), 45 (-CH₂OH) |
| Derivative B: 1-Decene-10-thiol | 172 | 139 (M-SH), 41, 55 (alkenyl fragments) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3075 (=C-H stretch), 1640 (C=C stretch), 910 (=CH₂ bend), 640 (C-Br stretch) |
| Derivative A: 10-Bromo-1,2-decanediol | 3350 (broad, O-H stretch), 2920, 2850 (C-H stretch), 1050 (C-O stretch), 640 (C-Br stretch) |
| Derivative B: 1-Decene-10-thiol | 3075 (=C-H stretch), 2550 (S-H stretch, weak), 1640 (C=C stretch), 910 (=CH₂ bend) |
Alternative Validation Method: Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. It is particularly useful for identifying and characterizing the carbon-carbon double and triple bonds. For alkene isomers, Raman spectroscopy can often distinguish between cis and trans configurations based on the position and intensity of the C=C stretching band.[1] In the context of this compound derivatives, Raman spectroscopy would be highly sensitive to changes in the double bond upon functionalization.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate all signals and reference the spectrum to an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. For non-volatile derivatives, direct infusion techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which causes fragmentation and provides a characteristic fingerprint of the molecule. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with approximately equal intensity.[2]
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, Attenuated Total Reflectance (ATR) is a convenient method where a small amount of the solid is pressed against an ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography
While a powerful technique for unambiguous structure determination, X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the compound. For many oily or non-crystalline derivatives of this compound, this can be a significant challenge. The general protocol involves:
-
Crystal Growth: Dissolve the purified compound in a suitable solvent system and allow the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Visualization of Workflows and Pathways
To aid in the understanding of the processes involved in structural validation and the potential biological relevance of these compounds, the following diagrams are provided.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
The biological activities of brominated fatty acids, which can be seen as analogues to derivatives of this compound, have been a subject of interest. Some studies suggest that bromide can influence lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation.[5] The following diagram illustrates this hypothetical signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Syntheses, X-ray crystal structures, and solution behavior of monomeric, cationic, two-coordinate gold(I) pi-alkene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromide alleviates fatty acid‐induced lipid accumulation in mouse primary hepatocytes through the activation of PPARα signals - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of 10-Bromo-1-decene as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the synthesis of polymers with controlled molecular weights and specific end-group functionalities, the selection of an appropriate chain transfer agent (CTA) is critical. While traditional CTAs like thiols and certain halogenated compounds are well-documented, the performance of bifunctional molecules such as 10-Bromo-1-decene is of growing interest for the preparation of functional polymers and macromonomers. This guide provides a comparative analysis of this compound's potential performance as a CTA against other established agents in radical polymerization, supported by available experimental data for structurally similar compounds and established polymerization principles.
Introduction to Chain Transfer Agents
Chain transfer is a crucial reaction in polymer chemistry that controls the molecular weight of polymers by terminating a growing polymer chain and initiating a new one. The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value indicates a more efficient CTA, enabling greater control over the polymer's molecular weight at lower concentrations.
This compound: A Bifunctional Agent
This compound is a unique molecule possessing both a terminal bromine atom and a terminal double bond. This bifunctionality suggests its potential utility not only as a chain transfer agent via the bromo group but also as a monomer or a precursor for macromonomer synthesis via the vinyl group.[1][2] The bromine atom can participate in chain transfer reactions, similar to other alkyl bromides, while the vinyl group can be involved in polymerization or post-polymerization modification.
Performance Comparison of Chain Transfer Agents
Table 1: Comparison of Chain Transfer Constants (Ctr) for Various Agents in Styrene (B11656) and Methyl Methacrylate (B99206) (MMA) Polymerization at 60°C
| Chain Transfer Agent | Monomer | Chain Transfer Constant (Ctr) | Reference |
| Alkyl Bromides | |||
| Carbon Tetrabromide | Styrene | 2.2 | [3] |
| Methyl (2-bromomethyl)acrylate | Styrene | 11.44 | [4] |
| Methyl (2-bromomethyl)acrylate | MMA | 1.28 | [4] |
| Thiols | |||
| n-Dodecyl Mercaptan (NDM) | Styrene | 13.6 | [5] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 13.0 | [5] |
| Octylthioglycolate (OTG) | Styrene | 12.9 | [5] |
| n-Dodecyl Mercaptan (NDM) | MMA | 1.36 | [5] |
| tert-Dodecyl Mercaptan (TDM) | MMA | 1.25 | [5] |
| Octylthioglycolate (OTG) | MMA | 1.21 | [5] |
Based on the data for other primary alkyl bromides, the Ctr for this compound in styrene polymerization is expected to be significantly lower than that of thiols. In MMA polymerization, its Ctr is likely to be comparable to or slightly lower than that of thiols.
Experimental Protocols
Determination of Chain Transfer Constant (Mayo Method)
The chain transfer constant (Ctr) is typically determined using the Mayo equation, which relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where DPn,0 is the number-average degree of polymerization in the absence of the CTA.
Experimental Workflow:
-
A series of polymerizations are conducted with a constant monomer and initiator concentration but varying concentrations of the chain transfer agent.
-
The reactions are terminated at low monomer conversion (<10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
The number-average molecular weight (Mn) of the resulting polymers is determined using techniques such as gel permeation chromatography (GPC).
-
The DPn is calculated from Mn.
-
A plot of 1/DPn versus [S]/[M] (a Mayo plot) should yield a straight line, and the slope of this line is the chain transfer constant, Ctr.
Logical Relationship of Chain Transfer
The following diagram illustrates the general mechanism of chain transfer in radical polymerization.
Caption: Mechanism of conventional chain transfer in radical polymerization.
Signaling Pathways in Controlled Radical Polymerization
While this compound is not a typical agent for controlled radical polymerization techniques like RAFT or ATRP, the bromine end-group it introduces can potentially be used to initiate ATRP. The following diagram illustrates the general mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a common controlled radical polymerization technique.
Caption: General mechanism of RAFT polymerization.
Conclusion
While direct comparative data for this compound as a chain transfer agent is scarce, its performance can be estimated based on data from structurally similar alkyl bromides. It is expected to be a less efficient CTA than thiols in styrene polymerization but may have comparable, albeit slightly lower, efficiency in MMA polymerization. The key advantage of this compound lies in its bifunctionality, which allows for the introduction of a terminal double bond for subsequent polymerization or modification, making it a valuable tool for the synthesis of functional polymers and macromonomers. Further experimental investigation is required to precisely determine its chain transfer constants in various polymerization systems and fully elucidate its potential in polymer synthesis.
References
[1] Exploring this compound: Properties, Applications, and Manufacturing. (Link not available) [2] this compound is used to prepare polymerizable polysiloxane with hydrophilic substituents. (Link not available) [3] Chain transfer with carbon tetrabromide in the polymerization of styrene. (Link not available) [4] Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. Macromolecules, 2000, 33 (13), pp 4699–4705. [5] Chain transfer agents|SAKAI CHEMICAL INDUSTRY CO.,LTD. (Link not available)
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chain transfer with carbon tetrabromide in the polymerization of styrene | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. US5932675A - Free-radical chain transfer polymerization process - Google Patents [patents.google.com]
A Comparative Analysis of Experimental and Predicted Boiling Points for 10-Bromo-1-decene
For Immediate Release
This guide provides a detailed comparison of the experimentally determined boiling point of 10-Bromo-1-decene with theoretically predicted values derived from established computational models. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the methodologies employed in both experimental measurement and predictive analysis, supported by quantitative data and structured protocols.
Executive Summary
The accurate determination of a compound's boiling point is crucial for a multitude of applications in chemical research and development, including purification processes, reaction condition optimization, and safety assessments. This guide focuses on this compound, a versatile building block in organic synthesis. We compare its experimentally measured boiling point, obtained under vacuum, with predicted values at standard atmospheric pressure calculated using the Joback and Stein & Brown group contribution methods. Furthermore, we utilize the Clausius-Clapeyron equation to extrapolate the experimental vacuum boiling point to a normal boiling point, facilitating a direct and meaningful comparison with the predicted values.
Data Presentation: Experimental vs. Predicted Boiling Points
The following table summarizes the experimental and predicted boiling point data for this compound.
| Parameter | Value | Method/Conditions |
| Experimental Boiling Point | 50 °C | Measured at 0.3 mmHg (vacuum) |
| Estimated Normal Boiling Point | ~241.2 °C | Extrapolated from experimental data using the Clausius-Clapeyron equation |
| Predicted Normal Boiling Point | 239.3 °C | LookChem (methodology not specified) |
| Predicted Normal Boiling Point | 247.93 °C | Joback Group Contribution Method |
| Predicted Normal Boiling Point | 244.35 °C | Stein & Brown Group Contribution Method |
Methodologies and Protocols
Experimental Determination of Boiling Point
The experimental boiling point of this compound was determined via vacuum distillation. This technique is employed for compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.[1][2] By reducing the pressure above the liquid, the temperature required to induce boiling is significantly lowered.
Experimental Protocol: Vacuum Distillation
A detailed protocol for the determination of a compound's boiling point under vacuum is as follows:
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., vacuum pump). All glassware connections must be securely sealed with vacuum grease to prevent leaks.
-
Sample Preparation: The this compound sample is placed in the round-bottom flask along with a magnetic stir bar to ensure smooth boiling.
-
Initiation of Vacuum: The system is gradually evacuated to the desired pressure, in this case, 0.3 mmHg. The pressure is monitored using a manometer.
-
Heating: The sample is gently heated using a heating mantle. The stirring is initiated to prevent bumping.
-
Boiling Point Measurement: As the liquid begins to boil, the vapor rises and envelops the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation, is recorded as the boiling point at that specific pressure. For this compound, this was observed at 50 °C.
-
Condensation and Collection: The vapor then passes into the condenser, where it is cooled and reverts to a liquid, which is collected in the receiving flask.
-
Termination of Distillation: Once the distillation is complete, the heating is discontinued, and the system is allowed to cool before the vacuum is slowly released.
Diagram of Experimental Workflow
Caption: Workflow for Experimental Boiling Point Determination.
Theoretical Prediction of Boiling Point
The normal boiling point of this compound was predicted using two well-established group contribution methods: the Joback method and the Stein & Brown method. These methods estimate thermophysical properties based on the molecular structure of a compound.
1. Joback Method
The Joback method is a group contribution approach that predicts various thermodynamic properties, including the normal boiling point, by summing the contributions of individual functional groups within a molecule. The formula for the predicted normal boiling point (Tb) in Kelvin is:
Tb (K) = 198.2 + Σ (Group Contributions)
For this compound (Br-(CH2)8-CH=CH2), the contributing groups are:
-
8 x (-CH2-)
-
1 x (=CH2)
-
1 x (=CH-)
-
1 x (-Br)
2. Stein & Brown Method
Similar to the Joback method, the Stein & Brown method is a group contribution technique. It employs a different set of group contribution values and a slightly different predictive equation:
Tb (K) = 197.49 + 1.66 * Σ (Group Contributions)
The same contributing groups as in the Joback method are used for the calculation.
Group Contribution Values for Boiling Point Prediction
| Group | Joback Contribution | Stein & Brown Contribution |
| -CH2- | 22.88 | 23.5 |
| =CH2 | 18.18 | 24.9 |
| =CH- | 24.96 | 26.9 |
| -Br (aliphatic) | 21.34 | 43.0 |
Diagram of Prediction Workflow
Caption: Workflow for Theoretical Boiling Point Prediction.
Conversion of Vacuum Boiling Point to Normal Boiling Point
To facilitate a direct comparison between the experimental and predicted values, the experimental boiling point measured under vacuum was converted to the normal boiling point (at 760 mmHg) using the Clausius-Clapeyron equation. This equation relates vapor pressure, temperature, and the enthalpy of vaporization. For this estimation, Antoine constants for a structurally similar compound, 1-bromooctane, were used in the absence of specific constants for this compound.
Discussion of Results
The estimated normal boiling point of approximately 241.2 °C, derived from the experimental vacuum boiling point, shows good agreement with the predicted values. The value from LookChem (239.3 °C) is the closest, though its underlying prediction methodology is not specified. The Stein & Brown method (244.35 °C) provides a closer prediction to the extrapolated experimental value than the Joback method (247.93 °C). The relatively small discrepancies between the extrapolated experimental value and the predicted values from established group contribution methods highlight the utility of these computational tools for estimating the physical properties of organic compounds.
Conclusion
This guide demonstrates a robust comparison between the experimentally determined and theoretically predicted boiling points of this compound. The close correlation between the extrapolated experimental data and the predicted values validates the applicability of group contribution methods for estimating the boiling points of long-chain haloalkenes. For researchers and professionals in the chemical sciences, this comparative analysis underscores the importance of both empirical measurement and computational modeling in characterizing chemical compounds.
References
A Comparative Guide to Analytical Standards and Reference Materials for 10-Bromo-1-decene
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards and reference materials are paramount. This guide provides a comparative overview of commercially available 10-Bromo-1-decene, a key intermediate in various synthetic pathways. We will delve into a comparison of specifications from prominent suppliers, outline detailed experimental protocols for quality assessment, and present a logical workflow for selecting the most suitable material for your research needs.
Comparison of Commercially Available this compound
The selection of an appropriate analytical standard for this compound (CAS No: 62871-09-4, Molecular Formula: C₁₀H₁₉Br, Molecular Weight: 219.16 g/mol ) is critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of specifications from several major suppliers. It is important to note that while suppliers provide a minimum purity, lot-to-lot variability can exist. Therefore, it is always recommended to consult the lot-specific Certificate of Analysis (CoA).
| Supplier | Product Number | Purity Specification | Analytical Method | Availability of CoA |
| Sigma-Aldrich | 62871-09-4 | ≥97% | Gas Chromatography (GC) | Yes, available by lot number[1][2] |
| TCI America | B2849 | >95.0% (GC) | Gas Chromatography (GC) | Yes |
| Oakwood Chemical | 003439 | 97% | Not specified | Yes |
| GM Chemical | N/A | 97.0% min by GC | Gas Chromatography (GC)[3] | Not specified |
| Santa Cruz Biotechnology | sc-239155 | 97% | Not specified | Yes |
Experimental Protocols for Quality Assessment
To ensure the suitability of a this compound standard for a specific application, independent verification of its identity and purity is often necessary. The following are standard analytical methods for this purpose.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Common impurities may include isomers or related bromoalkenes. The PubChem database indicates a main library of 125 total peaks for this compound.[4]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected chemical shifts (δ) in CDCl₃:
-
~5.8 ppm (ddt, 1H, -CH=CH₂)
-
~4.9-5.1 ppm (m, 2H, -CH=CH₂)
-
~3.4 ppm (t, 2H, -CH₂Br)
-
~2.0 ppm (q, 2H, -CH₂-CH=CH₂)
-
~1.2-1.9 ppm (m, 12H, other -CH₂- groups)
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected chemical shifts (δ) in CDCl₃:
-
~139 ppm (-CH=CH₂)
-
~114 ppm (-CH=CH₂)
-
~34 ppm (-CH₂Br)
-
Other aliphatic carbons between ~28-33 ppm.
-
-
-
Data Analysis:
-
Compare the observed chemical shifts, splitting patterns, and integration values with the expected structure of this compound.
-
Workflow for Selecting and Qualifying an Analytical Standard
The following diagram illustrates a logical workflow for selecting and qualifying an analytical standard of this compound for research use.
Caption: Workflow for Analytical Standard Selection and Qualification.
This comprehensive approach to selecting and verifying an analytical standard for this compound will help ensure the integrity and validity of your research findings. By carefully comparing available products and conducting in-house verification, researchers can confidently proceed with their downstream applications.
References
Safety Operating Guide
Proper Disposal of 10-Bromo-1-decene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 10-Bromo-1-decene, a versatile building block in organic synthesis.
This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for managing waste containing this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Safety and Hazard Information
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[3][4] Therefore, adherence to safety protocols is critical.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H19Br | [3] |
| Molecular Weight | 219.16 g/mol | [3] |
| Flash Point | 96.67 °C (206.0 °F) - closed cup | [1] |
| Density | 1.092 g/mL at 25 °C | |
| Boiling Point | 50 °C at 0.3 mmHg |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Eyeshields or safety glasses.[1]
-
Hand Protection: Chemical-impermeable gloves.[5]
-
Respiratory Protection: A dust mask (type N95, US) or a type ABEK (EN14387) respirator filter should be used if ventilation is inadequate or if vapors are present.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[4]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] It is crucial not to contaminate water, foodstuffs, feed, or seed by storage or disposal, and the chemical should not be discharged into sewer systems.[5]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent materials from a spill) in a suitable, closed, and properly labeled container.
-
-
Storage:
-
Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact a licensed waste disposal company to handle the final disposal of the chemical waste.[2] Ensure the company is qualified to manage hazardous chemical waste.
-
-
Contaminated Packaging:
-
Containers of this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[5]
-
Handle contaminated packages in the same manner as the substance itself.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[5][6]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[5]
-
Evacuate Personnel: Evacuate non-essential personnel to a safe area, upwind of the spill.[5][6]
-
Contain the Spill:
-
Collect and Dispose:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 10-Bromo-1-decene
Essential Safety and Handling Guide for 10-Bromo-1-decene
This document provides crucial safety protocols, operational procedures, and disposal guidelines for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1] If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do so.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Special Hazards: Combustion may produce carbon oxides and hydrogen bromide gas.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉Br | [2] |
| Molecular Weight | 219.16 g/mol | [2] |
| Appearance | Colorless transparent liquid | [6] |
| Density | 1.092 g/cm³ at 25 °C | [6] |
| Boiling Point | 50 °C at 0.3 mmHg | [6] |
| Flash Point | 96.67 °C (206.0 °F) - closed cup | [7][8] |
| GHS Hazard Statements | H315, H319, H335 | [2][4][8] |
| Storage Class | 10 - Combustible liquids | [7][8] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., Nitrile rubber).
-
Wear a lab coat, and consider an apron for added protection.[1]
-
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if working in a poorly ventilated area or if vapors are likely to be generated.[7]
Handling and Storage
-
Handling:
-
Storage:
Spill and Leak Procedures
-
Personal Precautions:
-
Containment and Cleanup:
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).
-
Place in a suitable, closed container for disposal.[5]
-
Do not let the product enter drains.[5]
-
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials and the chemical itself should be treated as hazardous waste.
-
Entrust disposal to a licensed waste disposal company.
Experimental Protocol: Grignard Reagent Formation
This protocol details the formation of 9-decenylmagnesium bromide, a Grignard reagent, from this compound. This is a common application for this type of alkyl halide.[6] Grignard reactions are highly sensitive to moisture and air; therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
-
Initiation:
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium and sublime the iodine.
-
Allow the flask to cool to room temperature.
-
-
Reagent Preparation:
-
Dissolve this compound in anhydrous ether or THF in the dropping funnel.
-
-
Reaction:
-
Add a small amount of the this compound solution to the magnesium turnings.
-
The reaction should initiate, as indicated by a color change and/or gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Use of the Grignard Reagent:
-
The resulting solution of 9-decenylmagnesium bromide is now ready for use in subsequent reactions, such as addition to a carbonyl compound.
-
Safe Handling Workflow for Grignard Reagent Formation
References
- 1. This compound CAS#: 62871-09-4 [m.chemicalbook.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
